5-[(aminoiminomethyl)thio]-L-norvaline,hydrobromide
Description
BenchChem offers high-quality 5-[(aminoiminomethyl)thio]-L-norvaline,hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(aminoiminomethyl)thio]-L-norvaline,hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2S)-2-amino-5-carbamimidoylsulfanylpentanoic acid;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2S.BrH/c7-4(5(10)11)2-1-3-12-6(8)9;/h4H,1-3,7H2,(H3,8,9)(H,10,11);1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYKYAZQMBUZCC-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CSC(=N)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CSC(=N)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacokinetics and Pharmacodynamics of 5-[(Aminoiminomethyl)thio]-L-norvaline Hydrobromide in Murine Models: A Comprehensive Technical Guide
Executive Summary
The compound 5-[(aminoiminomethyl)thio]-L-norvaline , systematically known as L-thiocitrulline , is a potent, stereospecific inhibitor of nitric oxide synthase (NOS). Administered frequently as a hydrobromide salt to enhance aqueous solubility, this isothiourea derivative has become a critical pharmacological tool in preclinical murine models. This whitepaper synthesizes the mechanistic grounding, pharmacokinetic (ADME) profile, and self-validating experimental methodologies required to evaluate L-thiocitrulline hydrobromide in vivo.
Mechanistic Grounding: The NOS Inhibition Pathway
Nitric oxide (NO) is a ubiquitous signaling molecule synthesized from L-arginine by three primary NOS isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). L-thiocitrulline and its alkylated derivatives (e.g., S-methyl-L-thiocitrulline, SMTC) act as product analogues that competitively inhibit this pathway.
The structural basis for this inhibition was definitively elucidated through X-ray crystallography of the murine iNOS oxygenase dimer (PDB: 3NOD) . The mechanism relies on a dual-anchoring system:
-
Heme Coordination: The isothiourea sulfur atom directly coordinates with the active-site heme iron.
-
Residue Interaction: The amino acid backbone forms rigid hydrogen bonds with conserved active-site residues (e.g., Glu-371 in murine iNOS).
This high-affinity binding displaces the endogenous substrate, L-arginine, effectively halting the NADPH- and oxygen-dependent catalytic cycle and suppressing downstream NO-mediated physiological responses, such as enteric neurotransmission and antinociception .
Figure 1: Mechanism of murine NOS inhibition by L-thiocitrulline.
Pharmacokinetic Profile in Murine Models (ADME)
While exhaustive clinical pharmacokinetic data on unmodified L-thiocitrulline is limited, robust preclinical profiles have been established using murine models and radiolabeled derivatives (such as [11C]SMTC) .
Absorption & Distribution
Following intravenous (i.v.) or subcutaneous (s.c.) administration, the compound exhibits rapid systemic absorption. Its specific lipophilicity (LogP ≈ 1.08) facilitates moderate penetration across the blood-brain barrier (BBB). Crucially, the compound does not distribute uniformly in the murine brain. Autoradiography and PET imaging demonstrate that it concentrates preferentially in regions with high nNOS density, specifically the cerebellum and the olfactory bulb .
Metabolism & Clearance
L-thiocitrulline derivatives undergo rapid, biphasic clearance. In vivo stability assays in rodent models indicate that while the compound is highly stable in vitro, rapid systemic enzymatic degradation occurs in vivo, necessitating precise time-course tracking during experimental design.
Quantitative Data Summary
Table 1: Summary of Estimated Pharmacokinetic Parameters in Murine Models
| Parameter | Value / Observation | Analytical Method | Reference Context |
| Brain-to-Blood Ratio | ~1:2 (at 30 min post-injection) | PET / Radiometric | Derived from C-11 labeled analogs |
| Regional Brain Uptake | Cerebellum > Olfactory Bulb > Cortex | Autoradiography | Correlates with nNOS density |
| In Vivo Stability | ~64% intact at 30 min | HPLC | Indicates rapid systemic clearance |
| LogP (Lipophilicity) | 1.08 ± 0.08 | Octanol/Water Partition | Facilitates moderate BBB penetration |
| Clearance Rate | Biphasic (Rapid initial phase) | Plasma Sampling | Typical for isothiourea derivatives |
Experimental Methodologies: In Vivo PK & PD Workflows
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact methodologies for evaluating the pharmacokinetics and pharmacodynamics of L-thiocitrulline hydrobromide in mice.
Figure 2: Murine pharmacokinetic and pharmacodynamic experimental workflow.
Protocol 1: In Vivo Administration and Tissue Sampling
Causality Focus: Preventing post-mortem enzymatic degradation.
-
Subject Preparation: Acclimate adult male mice (e.g., C57BL/6) for 7 days. Fast for 12 hours prior to dosing to establish baseline metabolic stability.
-
Dosing & Validation: Administer L-thiocitrulline hydrobromide via s.c. or intracerebroventricular (i.c.v.) injection.
-
Validation Step: Include a vehicle-only control group to establish baseline NOS activity, and a positive control group using a non-selective inhibitor (e.g., L-NAME) to validate assay sensitivity.
-
-
Time-Course Sampling: Euthanize cohorts at strict intervals (e.g., 10, 30, 60, 120 mins).
-
Tissue Extraction: Rapidly harvest the brain, dissecting the cerebellum and olfactory bulb on an ice block.
-
Causality: Cold temperatures immediately halt post-mortem enzymatic degradation of both the compound and endogenous NOS, preserving the in vivo state.
-
Protocol 2: Radiometric Assay for Brain NOS Activity
Causality Focus: Isolating specific catalytic activity.
-
Homogenization: Homogenize the dissected tissue in cold buffer containing HEPES (pH 7.4), EDTA, and protease inhibitors.
-
Reaction Initiation: Incubate the homogenate with [14C]L-arginine, NADPH, and tetrahydrobiopterin (BH4) at 37°C for 15 minutes.
-
Causality: BH4 and NADPH are essential cofactors for NOS catalytic function. Their exogenous addition ensures the enzyme operates at Vmax, making the availability of uninhibited active sites the only rate-limiting factor.
-
-
Reaction Termination: Stop the reaction by adding cold stop buffer (HEPES, pH 5.5, with EDTA).
-
Causality: The acidic pH and the chelation of calcium by EDTA immediately quench calcium/calmodulin-dependent NOS activity (nNOS/eNOS).
-
-
Separation & Quantification: Pass the mixture through a Dowex 50W cation-exchange resin. Unreacted [14C]L-arginine binds to the resin, while the neutral product [14C]L-citrulline elutes. Quantify the eluate using liquid scintillation counting to determine the degree of NOS inhibition.
Conclusion
5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide remains a cornerstone molecule for interrogating the nitric oxide signaling axis in murine models. By leveraging its stereospecific heme-binding properties and understanding its rapid, regionally-specific pharmacokinetic distribution, researchers can accurately map the complex roles of NOS isoforms in neurovascular regulation, enteric motility, and nociception.
References
-
Crystal structures of the murine cytokine-inducible nitric oxide synthase oxygenase dimer with active-center water molecules, the substrate L-arginine, or product analog thiocitrulline Source: Science / RCSB Protein Data Bank (PDB: 3NOD) URL:[Link]
-
Role of Nitric-Oxide Synthase Isoforms in Nitrous Oxide Antinociception in Mice Source: Journal of Pharmacology and Experimental Therapeutics URL:[Link]
-
Regulation of citrulline recycling in nitric oxide-dependent neurotransmission in the murine proximal colon Source: British Journal of Pharmacology (PubMed Central) URL:[Link]
-
Synthesis, in vivo evaluation and PET study of a carbon-11-labeled neuronal nitric oxide synthase (nNOS) inhibitor S-methyl-L-thiocitrulline Source: Journal of Nuclear Medicine URL:[Link]
An In-Depth Technical Guide on 5-[(aminoiminomethyl)thio]-L-norvaline Hydrobromide: Molecular and Structural Properties
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Novel Arginine Analogue
In the landscape of contemporary drug discovery, the exploration of novel amino acid analogues continues to be a fertile ground for identifying new therapeutic agents. Among these, molecules that mimic the structure and function of L-arginine are of particular interest due to their potential to modulate nitric oxide synthase (NOS) activity and other key physiological pathways. This guide provides a comprehensive technical overview of a promising, yet sparsely documented compound: 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide.
This document moves beyond a simple recitation of facts. As a senior application scientist, the goal is to provide a deeper, more instructive narrative. We will delve into the why behind the chemical properties and potential experimental approaches, offering insights grounded in practical laboratory experience. This guide is structured to build a foundational understanding of the molecule, from its core chemical identity to its potential biological significance, while also candidly addressing the current gaps in publicly available data.
Core Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. For 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide, we begin with its essential identifiers and calculated characteristics.
Chemical Structure and Nomenclature
The structure of 5-[(aminoiminomethyl)thio]-L-norvaline reveals a thoughtful design, integrating a norvaline backbone with a thiourea-based mimic of a guanidinium group.
-
IUPAC Name: (2S)-2-amino-5-(carbamimidoylthio)pentanoic acid hydrobromide
-
Synonyms: L-Norvaline, 5-[(aminoiminomethyl)thio]-, hydrobromide; (S)-2-Amino-5-(carbamimidoylthio)pentanoic acid hydrobromide
-
Molecular Formula: C6H14BrN3O2S
-
Molecular Weight: 272.16 g/mol (for the hydrobromide salt)
| Property | Value | Source |
| Molecular Formula (Free Base) | C6H13N3O2S | [2] |
| Molecular Weight (Free Base) | 191.25 g/mol | [2] |
| Molecular Formula (Hydrobromide) | C6H14BrN3O2S | Calculated |
| Molecular Weight (Hydrobromide) | 272.16 g/mol | Calculated |
Expert Insight: The hydrobromide salt form is likely chosen to enhance the compound's stability and solubility in aqueous media, a common practice in drug development for basic compounds. The presence of the hydrobromide will significantly influence the compound's pKa and hygroscopicity, which are critical parameters for formulation and in vitro assay development.
Structural Diagram
A visual representation of the molecule is essential for understanding its potential interactions.
Caption: Chemical structure of 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide.
Synthesis and Characterization: A Proposed Pathway
Detailed, peer-reviewed synthesis protocols for 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide are not readily found in the chemical literature. However, by drawing upon established methods for the synthesis of L-norvaline and related thiourea derivatives, a plausible synthetic route can be conceptualized. This serves as a starting point for experimental design.
Conceptual Synthetic Workflow
The synthesis can be envisioned as a multi-step process, beginning with the commercially available L-norvaline.
Caption: Proposed synthetic workflow for the target compound.
Detailed Postulated Protocol
-
Synthesis of L-Norvaline: The synthesis of the L-norvaline backbone can be achieved from n-valeric acid through α-bromination followed by ammonolysis to yield racemic norvaline.[3] Chiral resolution, a critical step to isolate the L-enantiomer, can be performed using methods such as enzymatic resolution or diastereomeric salt formation with a chiral resolving agent like tartaric acid.[4]
-
Protection of L-Norvaline: To prevent side reactions, the amino and carboxyl groups of L-norvaline must be protected. The amino group can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxyl group can be esterified (e.g., methyl or ethyl ester).
-
Functionalization of the Side Chain:
-
Activation: The terminal methyl group of the protected norvaline needs to be functionalized, likely through a radical bromination to introduce a handle for nucleophilic substitution.
-
Thiolation: The resulting terminal bromide can be reacted with a thiolating agent, such as sodium hydrosulfide, to introduce the sulfur atom.
-
Guanidinylation: The thiol can then be reacted with a guanidinylating agent, like S-methylisothiourea sulfate, to form the S-substituted isothiourea moiety.
-
-
Deprotection and Salt Formation: The protecting groups are removed under appropriate conditions (e.g., acid for the Boc group and saponification for the ester). The final free base is then treated with hydrobromic acid to yield the desired 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide.
Self-Validation and Causality: Each step in this proposed synthesis must be followed by rigorous purification (e.g., column chromatography, recrystallization) and characterization. The choice of protecting groups is crucial to ensure they are stable to the reaction conditions of subsequent steps and can be removed without affecting the newly formed functionalities. The order of reactions is also logical, starting from the commercially available precursor and systematically building the complexity of the molecule.
Analytical Characterization
Given the lack of published spectra, the following are expected characterization data based on the structure:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the α-amino acid protons, the aliphatic chain protons, and the protons of the amino and imino groups of the thiourea moiety. The diastereotopic protons of the CH2 groups would likely appear as complex multiplets. In D2O, the exchangeable protons (NH2, OH, NH) would disappear.
-
¹³C NMR: The carbon NMR would show distinct signals for the carboxyl carbon, the α-carbon, the aliphatic carbons, and the carbon of the C=N group in the thiourea moiety.
-
FT-IR: Infrared spectroscopy would be expected to show characteristic absorption bands for the N-H, C=O, C-N, and C=N bonds.
-
Mass Spectrometry: High-resolution mass spectrometry should be used to confirm the exact mass of the molecular ion, which would validate the elemental composition.
Expert Insight: When characterizing thiourea derivatives by NMR, it's important to be aware of potential tautomerism and restricted rotation around the C-N bonds, which can lead to broadened signals or multiple sets of peaks.[5][6] The choice of NMR solvent can also significantly impact the observed chemical shifts, especially for the exchangeable protons.
Structural Properties: An In-Silico Perspective
In the absence of experimental crystallographic data, computational modeling can provide valuable insights into the likely structural properties of 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide.
Conformational Analysis
The aliphatic side chain of the molecule allows for considerable conformational flexibility. Key rotatable bonds include the Cα-Cβ, Cβ-Cγ, Cγ-Cδ, Cδ-S, and S-C bonds. The preferred conformation will be a balance between minimizing steric hindrance and optimizing intramolecular hydrogen bonding opportunities. The protonated guanidinium-like group is expected to be largely planar due to resonance stabilization.
X-ray Crystallography Considerations
Should the compound be successfully crystallized, X-ray diffraction would provide definitive information on bond lengths, bond angles, and the three-dimensional packing of the molecules in the solid state.[7][8] For amino acid hydrobromides, the crystal packing is typically dominated by a network of hydrogen bonds involving the ammonium group, the carboxyl group, and the bromide counter-ion.[7]
Expert Insight: Obtaining diffraction-quality crystals of flexible molecules can be challenging. A systematic screening of crystallization conditions (solvents, temperature, pH) would be necessary. The presence of the hydrobromide salt may aid in crystallization by providing a well-defined ionic interaction that can drive crystal lattice formation.
Potential Biological Activity and Applications
The structural similarity of 5-[(aminoiminomethyl)thio]-L-norvaline to L-arginine suggests that it may interact with enzymes and receptors that recognize L-arginine.
The Guanidino Moiety: A Key Pharmacophore
The guanidinium group of L-arginine is crucial for its biological activity, particularly as a substrate for nitric oxide synthases (NOS). The [(aminoiminomethyl)thio] group in the target molecule is an isostere of the guanidinium group. Compounds containing a guanidine moiety are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties.[9][10][11]
Potential as a Nitric Oxide Synthase Modulator
Given its structural features, a primary hypothesis for the biological activity of 5-[(aminoiminomethyl)thio]-L-norvaline would be its potential to modulate NOS activity. It could act as a substrate, an inhibitor, or an allosteric modulator. The replacement of a nitrogen atom in the guanidinium group with a sulfur atom would alter the electronic properties and hydrogen bonding capacity of the side chain, which could lead to a unique pharmacological profile compared to L-arginine.
Experimental Workflow for Biological Evaluation
Caption: A typical workflow for the biological evaluation of a potential NOS modulator.
Expert Insight: When designing in vitro assays, it is critical to consider the stability of the compound in the assay buffer and its potential for non-specific interactions. The hydrobromide salt will influence the pH of stock solutions, which should be carefully controlled. For cell-based assays, initial cytotoxicity testing is essential to ensure that any observed effects are not due to general toxicity.
Conclusion and Future Directions
5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide represents a rationally designed molecule with the potential to interact with biological systems that recognize L-arginine. Its unique S-substituted guanidinium mimic offers an intriguing modification that could lead to novel pharmacological properties.
This guide has provided a comprehensive overview based on available information and expert-driven postulation. However, it is clear that significant experimental work is required to fully elucidate the properties and potential of this compound. The immediate priorities for future research should be:
-
Development and publication of a robust and reproducible synthesis protocol.
-
Full analytical characterization, including NMR, IR, MS, and elemental analysis.
-
Crystallization and X-ray structure determination to understand its solid-state conformation and packing.
-
Systematic in vitro and in vivo evaluation of its biological activity, with a primary focus on its interaction with nitric oxide synthases.
For researchers in drug discovery, this compound represents an opportunity to explore a novel chemical space. The insights and proposed methodologies within this guide are intended to serve as a valuable resource for initiating and advancing such investigations.
References
- Saczewski, F., & Balewski, Ł. (2013). Biological activities of guanidine compounds, 2008-2012 update.
- Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds.
- Bonnett, R., & Toni, M. (1974). Synthesis of a homologous series of protected oligopeptides derived from L-norvaline. International Journal of Peptide and Protein Research, 6(5), 331-337.
- Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Request PDF.
- Wang, L., et al. (2019).
- Bujji, A., Chakrabarty, M., & Devarakonda, A. P. (2025). Synthesis and Characterization of Novel Thiourea Derivatives of Cholesterol. IOSR Journal of Applied Chemistry, 18(3), 19-24.
- Li, Y., et al. (2022). Synthesis, biological activity, and binding modes of novel guanidino-containing neonicotinoid derivatives. New Journal of Chemistry, 46(10), 4647-4656.
- Ivanova, Y. B., et al. (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 29(21), 4906.
- Uccello-Barretta, G., et al. (2020). Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 85(7), 4786-4796.
- CN1962613A - Method for synthesis of L-norvaline. (2007).
- Al-Masoudi, N. A., et al. (2025). Synthesis, X-ray crystal structures, spectroscopic characterization, DFT calculations, and molecular docking study of new N-(4-chlorobtanoyl)-N'-(2-, 3-, and 4-methoxyphenyl)thiourea derivatives. Molecular and Biomolecular Spectroscopy, 124, 134-147.
- Al-Amiery, A. A., et al. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Iraqi Journal of Science, 64(1), 345-358.
- CN1962613A - Method for synthesis of L-norvaline. (2007).
- CN101508654B - Synthesis method of D, L-norvaline. (2011).
- CN101007772A - Synthesis method of chiral norvaline. (2007).
-
5-[(Aminoiminomethyl)thio]-L-Norvaline. Pharmaffiliates. Retrieved March 22, 2026, from [Link]
- More, S. S., & Subramanian, K. (2016). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements.
- Görbitz, C. H. (2007). Crystal structures of amino acids: From bond lengths in glycine to metal complexes and high-pressure polymorphs. Acta Crystallographica Section B: Structural Science, 63(Pt 2), 303–315.
Sources
- 1. L-Norvaline, 5-[(aminoiminomethyl)thio]- | CymitQuimica [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CN101508654B - Synthesis method of D, L-norvaline - Google Patents [patents.google.com]
- 4. CN1962613A - Method for synthesis of L-norvaline - Google Patents [patents.google.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship | MDPI [mdpi.com]
Biological activity of 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide in neurons
An In-Depth Technical Guide to the Biological Activity of 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide and its Role as a Neuronal Nitric Oxide Synthase Inhibitor
Executive Summary
Nitric oxide (NO) is a pleiotropic signaling molecule in the central nervous system, acting as a critical neurotransmitter in physiological processes but also as a potent neurotoxin in pathological conditions. The synthesis of NO is catalyzed by nitric oxide synthase (NOS), with the neuronal isoform (nNOS) being a key player in excitotoxic neuronal death cascades. Consequently, the selective inhibition of nNOS presents a promising therapeutic strategy for a range of neurodegenerative disorders. This guide provides a comprehensive technical overview of the biological activity of potent nNOS inhibitors, using 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide as a representative compound of this class. While public domain data on this specific molecule is limited, its structure as an L-arginine mimetic strongly suggests a mechanism centered on competitive nNOS inhibition. This document will therefore elucidate the foundational principles of NO signaling in neurons, detail the presumed mechanism and selectivity of such inhibitors, provide robust experimental protocols for their characterization, and explore the downstream biological consequences of nNOS inhibition in a neuronal context.
The Dichotomous Role of Nitric Oxide in Neuronal Function
In the central nervous system, nitric oxide is a unique signaling molecule, a gas that freely diffuses across membranes to act on nearby cells.[1] Its production is primarily catalyzed by neuronal nitric oxide synthase (nNOS), which converts L-arginine to L-citrulline and NO in a calcium/calmodulin-dependent manner.[2][3]
Physiological Signaling: At physiological concentrations, NO is a crucial mediator of normal neuronal function. Its canonical pathway involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP). This cGMP signaling cascade influences various downstream targets, modulating synaptic plasticity, regulating neurotransmitter release, and contributing to processes like long-term potentiation (LTP), which is fundamental for learning and memory.[1][4]
Pathological Neurotoxicity: The role of NO transforms from protective to destructive when it is overproduced, a hallmark of pathological conditions like stroke, traumatic brain injury, and neurodegenerative diseases.[3][5] A primary trigger for this overproduction is excitotoxicity, which is the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate.[6][7] Activation of N-methyl-D-aspartate (NMDA) receptors leads to a massive influx of Ca2+, which hyper-activates nNOS.[5] The resulting excess NO reacts with superoxide radicals to form peroxynitrite (ONOO-), a highly potent and destructive oxidant. Peroxynitrite damages critical cellular components, including lipids, proteins, and DNA, ultimately leading to neuronal apoptosis and necrosis.[5][6]
Profile of a Selective nNOS Inhibitor: 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide
The therapeutic rationale for nNOS inhibition is to selectively curb the pathological overproduction of NO while preserving its essential physiological functions, which are often mediated by other isoforms like endothelial NOS (eNOS).[7][8]
Chemical Structure and Presumed Mechanism of Action: 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide is an analogue of L-arginine, the natural substrate for NOS. Its structure features a norvaline backbone with a modified guanidino group. This structural mimicry allows it to bind to the active site of nNOS. It is presumed to act as a competitive inhibitor, occupying the L-arginine binding site and thereby preventing the synthesis of NO. The thio-linkage and the overall stereochemistry are critical for its binding affinity and potential selectivity.
Selectivity Profile: For any NOS inhibitor to be a viable therapeutic candidate, a high degree of selectivity for nNOS over eNOS and iNOS is paramount.[8][9] Inhibition of eNOS can lead to significant cardiovascular side effects, including hypertension, as eNOS-derived NO is a critical vasodilator.[10] While specific kinetic data for 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide are not readily available in published literature, a desirable profile for a neuroprotective agent would resemble that of other well-characterized selective nNOS inhibitors.
| Inhibitor | nNOS (Ki, nM) | eNOS (Ki, nM) | iNOS (Ki, nM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |
| Example Profile | ~1-10 | >200 | >50 | >20-fold | >5-fold |
| S-Methyl-L-thiocitrulline | 1.2 | 11 | 34 | ~10-fold | ~28-fold |
| Table 1: Example of a desirable selectivity profile for a neuronal-specific NOS inhibitor. Data for S-Methyl-L-thiocitrulline is provided for illustrative purposes.[9] The goal is to achieve a high Ki for eNOS and iNOS relative to nNOS. |
Methodologies for Characterizing a Novel nNOS Inhibitor
A multi-tiered approach is essential to rigorously validate the activity of a potential nNOS inhibitor. The following protocols provide a self-validating system, moving from purified enzyme kinetics to cellular function.
Protocol 3.1: In Vitro NOS Enzyme Inhibition Assay
Causality: This initial step is critical to determine the direct interaction of the compound with the purified enzyme, free from confounding cellular factors. It allows for the precise calculation of inhibitory constants (Ki) and IC50 values, which are fundamental for assessing potency and isoform selectivity.
Methodology:
-
Enzyme Source: Use commercially available purified recombinant human nNOS, eNOS, and iNOS.
-
Reaction Buffer: Prepare a buffer containing HEPES, L-arginine (at or near its Km value), NADPH, CaCl₂, calmodulin, and tetrahydrobiopterin (BH4).
-
Inhibitor Preparation: Prepare a serial dilution of 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide in the reaction buffer.
-
Assay Procedure: The most common method monitors the conversion of [³H]-L-arginine to [³H]-L-citrulline.
-
Incubate the enzyme with the reaction buffer and varying concentrations of the inhibitor for a defined period at 37°C.
-
Start the reaction by adding [³H]-L-arginine.
-
Stop the reaction after 15-30 minutes by adding a stop buffer containing EDTA.
-
Apply the reaction mixture to a cation-exchange resin column to separate the uncharged [³H]-L-citrulline from the charged [³H]-L-arginine.
-
Quantify the eluted [³H]-L-citrulline using liquid scintillation counting.
-
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration. Use non-linear regression analysis to calculate the IC50 value. Determine the Ki value using the Cheng-Prusoff equation.
Protocol 3.2: Cellular Assay for NO Production (Griess Assay)
Causality: This assay bridges the gap between in vitro and in vivo studies by confirming that the inhibitor can cross the cell membrane and engage its target in a complex cellular environment.[11] It measures nitrite, a stable and quantifiable end-product of NO metabolism, as a proxy for NO synthesis.
Methodology:
-
Cell Culture: Use a relevant neuronal cell model, such as primary cortical neurons or a human neuroblastoma cell line (e.g., SH-SY5Y).
-
Cell Stimulation: To induce nNOS activity, stimulate the cells with a calcium ionophore like A23187 or an excitotoxic agent like NMDA or glutamate.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the nNOS inhibitor for 1-2 hours before adding the stimulus.
-
Sample Collection: After a defined stimulation period (e.g., 8-24 hours), collect the cell culture supernatant.
-
Griess Reagent: The Griess reagent consists of two solutions: (A) sulfanilamide in phosphoric acid and (B) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Colorimetric Reaction:
-
Add Griess Reagent A to the supernatant, followed by a short incubation.
-
Add Griess Reagent B and incubate in the dark for 10-15 minutes. The reaction between nitrite and the Griess reagent forms a magenta-colored azo compound.
-
-
Quantification: Measure the absorbance at ~540 nm using a microplate reader. Calculate the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
Protocol 3.3: Evaluation of Neuroprotective Effects
Causality: This is the ultimate functional validation. It directly tests the hypothesis that by inhibiting nNOS-mediated NO production, the compound can protect neurons from excitotoxic death.
Methodology:
-
Experimental Model: Culture primary neurons or a suitable cell line in 96-well plates.
-
Treatment Groups:
-
Control (vehicle only)
-
Excitotoxin only (e.g., 100 µM Glutamate or 50 µM NMDA)
-
Excitotoxin + various concentrations of the nNOS inhibitor
-
Inhibitor only (to test for inherent toxicity)
-
-
Procedure:
-
Pre-treat the designated wells with the inhibitor for 1-2 hours.
-
Introduce the excitotoxic stimulus.
-
Incubate for 24 hours.
-
-
Viability Assessment (Dual Assay Approach):
-
LDH Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells. Higher LDH activity corresponds to lower cell viability.
-
MTT or WST-1 Assay: Measure the metabolic activity of the remaining viable cells. In this assay, mitochondrial dehydrogenases in living cells convert a tetrazolium salt into a colored formazan product. Higher absorbance indicates greater cell viability.
-
-
Data Analysis: Express cell viability as a percentage relative to the untreated control. A successful neuroprotective agent will show a dose-dependent increase in viability in the presence of the excitotoxin.
Biological Consequences and Therapeutic Implications
The selective inhibition of nNOS by compounds like 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide has profound effects on neuronal pathophysiology, primarily by mitigating the glutamate-NO excitotoxicity cascade.
By blocking the hyperactivation of nNOS, the inhibitor effectively decouples NMDA receptor stimulation from the downstream production of neurotoxic peroxynitrite. This intervention preserves mitochondrial function, reduces oxidative and nitrative stress, and ultimately promotes neuronal survival.
Therapeutic Implications: The ability to selectively inhibit nNOS holds significant therapeutic potential for a variety of neurological disorders where excitotoxicity is a known component of the pathology:
-
Ischemic Stroke: Following a stroke, massive glutamate release in the ischemic penumbra triggers excitotoxicity. An nNOS inhibitor could help salvage neurons in this at-risk region.[9][12]
-
Traumatic Brain Injury (TBI): TBI involves both primary mechanical injury and a secondary wave of biochemical damage, including excitotoxicity.
-
Neurodegenerative Diseases: Chronic, low-level excitotoxicity is implicated in diseases like Parkinson's, Alzheimer's, and Amyotrophic Lateral Sclerosis (ALS).[6][13][14] Reducing NO-mediated stress could slow disease progression.
-
Neuropathic Pain: nNOS in the spinal cord is involved in the sensitization of pain pathways, suggesting a role for inhibitors in managing chronic pain.
Conclusion
5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide, as a representative of a class of potent and selective neuronal nitric oxide synthase inhibitors, stands at the intersection of critical neurochemical pathways. By competitively inhibiting the L-arginine binding site on nNOS, it offers a precise tool to dissect the complex roles of nitric oxide in the brain and presents a targeted mechanism for therapeutic intervention. The strategic application of the detailed biochemical, cellular, and functional assays outlined in this guide is essential for validating its activity and advancing our understanding of its potential to mitigate the devastating effects of excitotoxic neuronal injury. Further research into this and related compounds is crucial for the development of novel neuroprotective strategies that can combat a wide range of debilitating neurological disorders.
References
-
Title: Nitric oxide synthases | Enzymes - IUPHAR/BPS Guide to PHARMACOLOGY Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
-
Title: Role of Nitric Oxide in Neurodegeneration: Function, Regulation, and Inhibition Source: PMC - NIH URL: [Link]
-
Title: Nitroaromatic amino acids as inhibitors of neuronal nitric oxide synthase Source: PubMed URL: [Link]
-
Title: Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline Source: PubMed URL: [Link]
-
Title: Implications of glial nitric oxide in neurodegenerative diseases Source: Frontiers in Cellular Neuroscience URL: [Link]
-
Title: Nitric oxide synthase isoforms undertake unique roles during excitotoxicity Source: PubMed - NIH URL: [Link]
-
Title: Role of nitric oxide in neurodegenerative diseases Source: PubMed - NIH URL: [Link]
-
Title: Selective pharmacological inhibition of distinct nitric oxide synthase isoforms Source: PubMed URL: [Link]
-
Title: Nitric Oxide Synthase Inhibitors Source: IntechOpen URL: [Link]
-
Title: Why is nitric oxide important for our brain? Source: PMC - NIH URL: [Link]
-
Title: A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors Source: PMC - NIH URL: [Link]
-
Title: Inhibition of Brain-Dependent Nitric Oxide (NO) Over-Production by Isoform-Selective NO Synthase (NOS) Inhibitors Source: The Michael J. Fox Foundation for Parkinson's Research URL: [Link]
-
Title: Nitric Oxide Synthase Inhibition as a Neuroprotective Strategy Following Hypoxic–Ischemic Encephalopathy: Evidence From Animal Studies Source: Frontiers in Pediatrics URL: [Link]
-
Title: Selective neuronal nitric oxide synthase inhibitors and the prevention of cerebral palsy Source: PubMed URL: [Link]
-
Title: L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer's Disease Source: PMC - NIH URL: [Link]
-
Title: Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety Disorders? Source: MDPI URL: [Link]
-
Title: The nitric oxide synthase inhibitor, N-monomethyl-L-arginine blocks induction of a long-term potentiation-like phenomenon in rat medial frontal cortical neurons in vitro Source: PubMed URL: [Link]
Sources
- 1. Why is nitric oxide important for our brain? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Nitric Oxide Synthase Inhibitors | IntechOpen [intechopen.com]
- 4. The nitric oxide synthase inhibitor, N-monomethyl-L-arginine blocks induction of a long-term potentiation-like phenomenon in rat medial frontal cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of nitric oxide in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Nitric Oxide in Neurodegeneration: Function, Regulation, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric oxide synthase isoforms undertake unique roles during excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety Disorders? [mdpi.com]
- 11. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitroaromatic amino acids as inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Implications of glial nitric oxide in neurodegenerative diseases [frontiersin.org]
- 14. Inhibition of Brain-Dependent Nitric Oxide (NO) Over-Production by Isoform-Selective NO Synthase (NOS) Inhibitors | Parkinson's Disease [michaeljfox.org]
5-[(aminoiminomethyl)thio]-L-norvaline Hydrobromide: Blood-Brain Barrier Permeability and Neurovascular Pharmacokinetics
Executive Summary
The compound 5-[(aminoiminomethyl)thio]-L-norvaline, commonly referred to as L-thiocitrulline (L-TC), is a highly potent, stereospecific inhibitor of nitric oxide synthase (NOS) isoforms[1]. Supplied primarily as a hydrobromide salt to enhance aqueous solubility, this L-arginine analog is a critical pharmacological tool for investigating neurovascular pathologies, including ischemic stroke and intracerebral hemorrhage (ICH). A major determinant of its therapeutic viability is its ability to cross the blood-brain barrier (BBB). This whitepaper provides an in-depth technical analysis of the BBB permeability dynamics of L-TC, the causality behind its neuroprotective mechanisms, and the self-validating experimental protocols required to quantify its pharmacokinetic profile.
Physicochemical Properties and BBB Permeability Dynamics
The BBB is a highly selective semipermeable interface composed of brain microvascular endothelial cells (BMVECs), pericytes, and astrocyte end-feet. Small molecules typically traverse the BBB via passive transcellular diffusion or carrier-mediated transport.
At physiological pH, 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide exists as a highly polar, zwitterionic amino acid derivative. Its topological polar surface area (tPSA) and low lipophilicity inherently restrict passive transcellular diffusion. However, because L-TC is an isostere of L-arginine, it successfully bypasses this restriction by hijacking carrier-mediated transport systems—specifically the Cationic Amino Acid Transporter 1 (CAT1)—which is highly expressed on the luminal surface of the BBB[2].
In vivo positron emission tomography (PET) studies utilizing carbon-11 labeled derivatives of this compound class (e.g., S-methyl-L-thiocitrulline, [11C] MTICU) have demonstrated a brain-to-blood ratio of 1:2 at 30 minutes post-injection[2]. This confirms that thiocitrulline derivatives successfully penetrate the BBB, with preferential accumulation in regions like the cerebellum where neuronal NOS (nNOS) density is highest[2][3].
Quantitative Pharmacokinetic and Physicochemical Parameters
The following table summarizes the core quantitative data associated with L-TC and its closely related alkylated derivatives regarding NOS inhibition and BBB transport.
| Parameter | Value / Description | Primary Mechanism / Target |
| Chemical Name | 5-[(aminoiminomethyl)thio]-L-norvaline | Competitive NOS Inhibitor |
| Target Isoforms | nNOS, eNOS, iNOS | Heme-binding (Type II shift) |
| nNOS Affinity ( Ki ) | ~1.2 nM (for S-methyl analog) | Competitive with L-arginine |
| BBB Transport Mechanism | Carrier-mediated | CAT1 Transporter |
| Brain-to-Blood Ratio | 1:2 at 30 min post-injection | In vivo PET quantification |
| Lipophilicity (LogP) | ~1.08 (S-methyl analog) | Limits passive diffusion |
Mechanistic Causality: NOS Inhibition and BBB Integrity
Understanding the causality behind targeting NOS in the central nervous system requires examining the neurovascular unit during acute stress. During neurological insults such as ICH or capillary ischemia, excessive glutamate release triggers N-methyl-D-aspartate (NMDA) receptors, leading to massive calcium influx and the hyperactivation of nNOS[4][5].
The resulting surge in nitric oxide (NO) reacts rapidly with superoxide to form peroxynitrite ( ONOO− ), a highly toxic reactive nitrogen species[6]. Peroxynitrite induces the S-nitrosylation and subsequent activation of matrix metalloproteinase-9 (MMP-9)[6][7]. Activated MMP-9 degrades tight junction proteins (e.g., claudin-5, occludin) and the basal lamina, leading to profound BBB disruption, cerebral edema, and hemorrhagic transformation[7].
Administering 5-[(aminoiminomethyl)thio]-L-norvaline competitively inhibits NOS by contributing a sixth ligand to the heme iron via its thioureido sulfur, shifting it to a low-spin state[1]. This halts the NO-driven MMP-9 activation cascade, thereby preserving BBB integrity and preventing secondary neurotoxicity[4].
Mechanism of L-TC mediated NOS inhibition and subsequent BBB stabilization.
Experimental Methodologies for Assessing BBB Permeability
To ensure scientific integrity and reproducibility, researchers must employ rigorous, self-validating methodologies to quantify the BBB permeability of L-TC hydrobromide. The following protocols are designed to establish causality between the compound's administration and its CNS bioavailability.
Protocol 1: In Vitro Transwell Permeability Assay (hCMEC/D3 Model)
Causality & Validation: The hCMEC/D3 human brain microvascular endothelial cell line retains CAT1 expression and tight junction formation, making it an ideal surrogate for human BBB transport. Measuring Transendothelial Electrical Resistance (TEER) ensures the system is self-validating; a leaky monolayer will be detected before the assay begins.
-
Cell Culture: Seed hCMEC/D3 cells onto collagen-coated polycarbonate Transwell inserts (0.4 µm pore size) at a density of 5×104 cells/cm 2 . Culture for 5-7 days until TEER exceeds 150 Ω⋅cm2 , validating tight junction integrity.
-
Compound Preparation: Dissolve 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide in transport buffer (HBSS supplemented with 10 mM HEPES, pH 7.4) to a final concentration of 10 µM.
-
Dosing: Replace the apical chamber medium with 0.5 mL of the L-TC solution. Add 1.5 mL of blank transport buffer to the basolateral chamber to represent the brain parenchyma side.
-
Sampling: Incubate the system at 37°C on an orbital shaker. Extract 50 µL aliquots from the basolateral chamber at 15, 30, 60, and 120 minutes. Critical Step: Immediately replace the extracted volume with fresh buffer to maintain sink conditions.
-
Quantification: Analyze the samples via LC-MS/MS. Due to the high polarity of L-TC, utilize Hydrophilic Interaction Liquid Chromatography (HILIC) rather than standard reverse-phase C18 columns to ensure proper retention and peak resolution.
-
Calculation: Calculate the apparent permeability coefficient ( Papp ) using the formula: Papp=(dQ/dt)/(A×C0) , where dQ/dt is the steady-state flux, A is the surface area of the filter, and C0 is the initial apical concentration.
Step-by-step workflow for in vitro evaluation of L-TC BBB permeability.
Protocol 2: In Vivo Pharmacokinetic Profiling via Microdialysis
Causality & Validation: While in vitro models prove transport capability, in vivo microdialysis allows for continuous, real-time sampling of unbound drug concentrations in the brain interstitial fluid (ISF). Allowing a 48-hour recovery period post-surgery ensures the BBB has resealed from the mechanical trauma of the probe insertion, validating that the measured drug crossed an intact barrier.
-
Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the right striatum of anesthetized Sprague-Dawley rats. Allow 48 hours for recovery and BBB resealing.
-
Probe Insertion: Insert a microdialysis probe (2 mm membrane length, 20 kDa molecular weight cutoff) and perfuse with artificial cerebrospinal fluid (aCSF) at a flow rate of 1.0 µL/min.
-
Administration: Administer 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide (10 mg/kg) via intravenous tail vein injection.
-
Dialysate Collection: Collect dialysate fractions every 20 minutes for 4 hours. Simultaneously, draw serial blood samples via a jugular vein catheter to determine systemic plasma pharmacokinetics.
-
Analysis: Quantify L-TC in both dialysate and plasma using LC-MS/MS. The ratio of the area under the curve in the ISF to plasma ( AUCISF/AUCPlasma ) provides a definitive measure of BBB penetration and CNS bioavailability.
Conclusion
The hydrobromide salt of 5-[(aminoiminomethyl)thio]-L-norvaline (L-thiocitrulline) is a highly effective, stereospecific NOS inhibitor. Despite its polar, zwitterionic nature—which theoretically limits passive diffusion—it successfully achieves therapeutically relevant CNS concentrations by exploiting carrier-mediated transport systems (CAT1) at the blood-brain barrier. Its proven ability to cross the BBB and mitigate NO-driven MMP-9 activation positions it as a critical pharmacological agent for preserving neurovascular integrity during acute neurological emergencies.
References
-
L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases. PubMed. Available at:[1]
-
Synthesis, in vivo evaluation and PET study of a carbon-11-labeled neuronal nitric oxide synthase (nNOS) inhibitor S-methyl-L-thiocitrulline. PubMed. Available at:[2]
-
Administration of S-methyl-L-thiocitrulline protects against brain injuries after intracerebral hemorrhage. PMC. Available at:[4]
-
Rapid, Nitric Oxide Synthesis-Dependent Activation of MMP-9 at Pericyte Somata During Capillary Ischemia in vivo. Frontiers. Available at:[7]
-
Oxidative Stress in Intracerebral Hemorrhage: Sources, Mechanisms, and Therapeutic Targets. PMC. Available at:[6]
Sources
- 1. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vivo evaluation and PET study of a carbon-11-labeled neuronal nitric oxide synthase (nNOS) inhibitor S-methyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Administration of S-methyl-L-thiocitrulline protects against brain injuries after intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “NO” Time in Fear Response: Possible Implication of Nitric-Oxide-Related Mechanisms in PTSD | MDPI [mdpi.com]
- 6. Oxidative Stress in Intracerebral Hemorrhage: Sources, Mechanisms, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Rapid, Nitric Oxide Synthesis-Dependent Activation of MMP-9 at Pericyte Somata During Capillary Ischemia in vivo [frontiersin.org]
Protocol for dissolving 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide in DMSO
Application Note: Reconstitution and Handling Protocol for 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide in DMSO
Introduction & Mechanistic Overview
5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide, widely known in the literature as L-thiocitrulline hydrobromide , is a highly potent, stereospecific inhibitor of nitric oxide synthase (NOS) ()[1]. Specifically, it targets the constitutive neuronal (nNOS) and endothelial (eNOS) isoforms[1].
Unlike traditional arginine analogs, L-thiocitrulline acts as a substrate/product analog that directly interacts with the heme cofactor of the enzyme. Binding of the thioureido sulfur to the heme iron elicits a "Type II" difference spectrum, representing a high-spin to low-spin transition that effectively halts NOS catalytic activity ()[1]. This dual-action binding (competitive substrate analog + direct heme coordination) makes it a uniquely powerful tool for probing NOS-dependent signaling pathways ()[2].
When preparing stock solutions for in vitro or in vivo pharmacology, the choice of solvent and handling conditions is critical. While the compound possesses some aqueous solubility, Dimethyl Sulfoxide (DMSO) is frequently preferred for generating sterile, highly concentrated, and stable stock solutions that readily permeate cellular membranes in complex biological assays.
Physicochemical Properties & Solubility Data
To ensure accurate molarity calculations, it is imperative to account for the hydrobromide salt form rather than the free base.
| Property | Value |
| Chemical Name | 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide |
| Common Synonym | L-Thiocitrulline hydrobromide |
| CAS Number | 190374-70-0 (Hydrobromide salt) |
| Molecular Formula | C₆H₁₃N₃O₂S · HBr |
| Molecular Weight | 272.16 g/mol |
| Solubility in DMSO | ≥ 20 mg/mL (~73.5 mM)[3][4] |
| Appearance | White to off-white crystalline solid |
| Storage (Solid) | -20°C, desiccated and protected from light |
Mechanistic Insights: Why These Steps Matter (E-E-A-T)
As an application scientist, I emphasize that protocols are not just recipes; they are systems of causality. Every step in this workflow is designed to mitigate specific chemical vulnerabilities:
-
Hygroscopicity of Hydrobromide Salts : The HBr salt form is highly hygroscopic. Opening a cold vial exposes the powder to atmospheric moisture, which rapidly condenses on the solid. This absorbed water artificially inflates the mass during weighing (leading to sub-potent stock solutions) and introduces water into the DMSO, which can trigger premature degradation.
-
Anhydrous DMSO : DMSO is itself hygroscopic. Using standard laboratory DMSO that has been repeatedly opened will introduce water into your stock. Always use newly opened, anhydrous, cell-culture grade DMSO (≥99.9% purity).
-
Thermal Stability : While gentle warming (up to 37°C) assists in breaking lattice energy during dissolution, excessive heat can degrade the thioureido group.
Step-by-Step Dissolution Protocol
Objective: Preparation of a 10 mM Master Stock Solution
-
Equilibration : Remove the sealed vial of 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide from the -20°C freezer. Allow it to stand at room temperature for at least 30–60 minutes before breaking the seal to prevent condensation.
-
Weighing : In a clean, dry environment (preferably a biosafety cabinet for cell-culture applications), weigh exactly 2.72 mg of the powder into a sterile, amber microcentrifuge tube using an analytical balance.
-
Solvent Addition : Add exactly 1.0 mL of anhydrous DMSO to the tube to achieve a 10 mM stock solution.
-
Agitation : Cap the tube tightly and vortex for 30–60 seconds.
-
Sonication (If necessary) : If crystalline particulates remain visible, place the tube in a room-temperature ultrasonic water bath for 1–2 minutes. If the solution is still not entirely clear, warm the tube briefly in a 37°C water bath for no more than 5 minutes, followed by additional vortexing.
-
Validation : Hold the tube against a light source to visually confirm complete dissolution. The solution should be perfectly clear and colorless.
-
Aliquoting : Divide the master stock into 50 µL or 100 µL single-use aliquots. This prevents the degradation associated with repeated freeze-thaw cycles.
-
Storage : Store the aliquots immediately at -20°C or -80°C. For long-term stability (>1 month), -80°C is highly recommended.
Visualizations
Workflow Diagram
Step-by-step workflow for the reconstitution and storage of L-thiocitrulline in DMSO.
Mechanism of Action
Mechanism of NOS inhibition by L-thiocitrulline via competitive heme iron coordination.
References
-
Title : L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases. Source : Journal of Biological Chemistry URL :[Link]
-
Title : Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors. Source : Journal of Medicinal Chemistry URL :[Link]
Sources
- 1. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interlabbiotech.com [interlabbiotech.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide in Cell Culture Assays
Introduction
5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide, a derivative of the amino acid L-norvaline, is a compound of significant interest in cell-based research, particularly in studies involving nitric oxide (NO) signaling and cellular proliferation. L-norvaline itself is known to be a competitive inhibitor of the enzyme arginase.[1] Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[1][2][3] By inhibiting arginase, L-norvaline and its derivatives can increase the bioavailability of L-arginine for NOS, thereby enhancing the production of nitric oxide.[1][3] This modulation of the L-arginine-NO pathway has profound implications for various physiological and pathological processes, including immune responses, vascular function, and cancer cell proliferation.[2][4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide in cell culture assays. The protocols outlined herein are designed to ensure scientific integrity and reproducibility, with a focus on understanding the causality behind experimental choices.
Mechanism of Action: The Arginase-NOS Axis
To effectively design and interpret cell-based assays involving 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide, a clear understanding of its mechanism of action is crucial. The compound primarily functions as an arginase inhibitor.
Figure 1: A diagram illustrating the competitive relationship between Arginase and Nitric Oxide Synthase (NOS) for their common substrate, L-arginine. 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide acts as an inhibitor of arginase, thereby increasing the availability of L-arginine for NOS-mediated nitric oxide production.
Materials and Reagents
Proper preparation and handling of materials are paramount for successful and reproducible cell culture assays.
| Material/Reagent | Supplier & Catalog No. (Example) | Storage Conditions | Notes |
| 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide | Varies | 2-8°C, desiccated, protected from light | The molecular formula is C6H13N3O2S · HBr.[6] Confirm purity and identity from the supplier's certificate of analysis. |
| Cell Line of Interest | ATCC, ECACC, etc. | Liquid Nitrogen (-196°C) | Choice of cell line is critical and depends on the research question (e.g., macrophage cell lines like RAW264.7 for immune studies, cancer cell lines for proliferation assays).[4] |
| Complete Cell Culture Medium | Varies | 2-8°C | The specific medium (e.g., DMEM, RPMI-1640) will depend on the cell line. Ensure it is supplemented with fetal bovine serum (FBS) and antibiotics as required. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Varies | Room Temperature | Sterile and free of calcium and magnesium for cell washing. |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Varies | Room Temperature | Used for preparing stock solutions of the test compound. Ensure it is of high purity to avoid cytotoxicity. |
| Cell Proliferation/Cytotoxicity Assay Kit | Varies | As per manufacturer's instructions | Examples include MTT, XTT, or CellTiter-Glo® assays. |
| Nitric Oxide (Griess) Assay Kit | Varies | 2-8°C | For the quantification of nitrite, a stable breakdown product of NO, in the cell culture supernatant. |
| Arginase Activity Assay Kit | Varies | As per manufacturer's instructions | To confirm the inhibitory effect of the compound on arginase activity in cell lysates.[7][8] |
| Sterile, Nuclease-Free Water | Varies | Room Temperature | For reconstitution of reagents. |
Protocol 1: Preparation of 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide Stock Solution
A concentrated stock solution is prepared to facilitate accurate and reproducible dilutions for cell-based assays.
1.1. Calculation of Mass for Stock Solution:
-
Determine the desired stock concentration (e.g., 10 mM).
-
The molecular weight of 5-[(aminoiminomethyl)thio]-L-norvaline is 191.25 g/mol .[6]
-
Use the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
1.2. Dissolution of the Compound:
-
Aseptically weigh the calculated amount of 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.
1.3. Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Cell-Based Assay for Arginase Inhibition and Nitric Oxide Production
This protocol outlines a general workflow for assessing the effect of 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide on arginase activity and subsequent nitric oxide production in a suitable cell line (e.g., RAW 264.7 murine macrophages).
Figure 2: A workflow diagram illustrating the key steps in a cell-based assay to evaluate the effects of 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide on nitric oxide production and arginase activity.
2.1. Cell Seeding:
-
Harvest and count the cells using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well cell culture plate at a predetermined optimal density. This density should allow for logarithmic growth during the assay period.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.
2.2. Compound Treatment:
-
Prepare serial dilutions of the 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide stock solution in complete cell culture medium to achieve the desired final concentrations. A typical concentration range to test could be from 1 µM to 100 µM.
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound.
-
Untreated Control: Cells in complete medium only.
-
Positive Control (for NO production): Cells stimulated with an agent known to induce NOS, such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for macrophages.[9]
-
Positive Control (for arginase inhibition): A known arginase inhibitor like Nω-hydroxy-nor-L-arginine (nor-NOHA).[10]
-
2.3. Incubation:
-
Incubate the plate for a duration determined by the specific cell line and assay endpoints (typically 24 to 72 hours).
2.4. Measurement of Nitric Oxide Production (Griess Assay):
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Perform the Griess assay according to the manufacturer's instructions to measure the concentration of nitrite.
-
Measure the absorbance at the recommended wavelength (typically 540 nm) using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
2.5. Measurement of Arginase Activity:
-
Wash the remaining cells in the wells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer provided in the arginase activity assay kit.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Perform the arginase activity assay according to the manufacturer's protocol. This typically involves measuring the amount of urea produced from the conversion of L-arginine.[7]
-
Normalize the arginase activity to the protein concentration of the cell lysate.
Protocol 3: Cell Proliferation/Cytotoxicity Assay
This protocol is designed to assess the impact of 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide on the proliferation and viability of cancer cells or other rapidly dividing cell lines.
3.1. Cell Seeding and Treatment:
-
Follow steps 2.1 and 2.2 as described above, using the appropriate cancer cell line and corresponding culture medium.
3.2. Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).
3.3. Assessment of Cell Viability:
-
At the end of the incubation period, perform a cell viability assay such as the MTT or XTT assay.
-
For an MTT assay, add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
3.4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Interpretation and Troubleshooting
| Expected Outcome | Potential Issues and Troubleshooting |
| Dose-dependent decrease in arginase activity. | No inhibition: Verify the compound's purity and concentration. Ensure the arginase assay is functioning correctly with a known inhibitor. |
| Dose-dependent increase in nitric oxide production (in NOS-expressing cells). | No increase in NO: Confirm that the chosen cell line expresses a functional NOS isoform. Ensure that sufficient L-arginine is present in the culture medium. Check for potential direct inhibitory effects of the compound on NOS at high concentrations. |
| Dose-dependent inhibition of cancer cell proliferation. | No effect on proliferation: The antiproliferative effect may be cell-type specific. Consider testing a wider range of concentrations. The mechanism of cell death may not be solely dependent on arginase inhibition. |
| Cytotoxicity at high concentrations. | L-norvaline and its derivatives have been reported to exhibit cytotoxicity at high concentrations in some in vitro studies.[1][11][12] It is important to distinguish between targeted antiproliferative effects and non-specific toxicity. Include a non-cancerous cell line as a control for specificity. |
Conclusion
5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide is a valuable tool for investigating the role of the L-arginine-NO pathway in various biological systems. By carefully following the detailed protocols and understanding the underlying scientific principles, researchers can generate reliable and reproducible data. The experimental design should always include appropriate controls to ensure the validity of the results and to accurately interpret the specific effects of the compound on arginase activity, nitric oxide production, and cellular proliferation.
References
- Unusual Amino Acids: Norvaline | LifeTein Peptide Blog. (2025, May 29).
- Inhibition of Host Arginase Activity Against Staphylococcal Bloodstream Infection by Different Metabolites - Frontiers. (n.d.).
- Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - The Journal for ImmunoTherapy of Cancer. (2017, December 19).
- ARG1 Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.).
- 5-[(aminoiminomethyl)amino]-L-Norvaline | Drug Information, Uses, Side Effects, Chemistry. (n.d.).
- Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard - Agilent. (n.d.).
- Radiochemical HPLC detection of arginine metabolism: measurement of nitric oxide synthesis and arginase activity in vascular tissue - PubMed. (2007, February 15).
- Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated - PMC. (2019, December 17).
- Thermo Scientific Chemicals L-Norvaline, 99%:Biochemical Reagents:Amino. (n.d.).
- Arginase Inhibitor Screening Kit (BA0193) - Assay Genie. (n.d.).
- Classical Media & Buffers - MilliporeSigma. (n.d.).
- L-Norvaline for synthesis 6600-40-4 - Sigma-Aldrich. (n.d.).
- Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes - PMC. (n.d.).
- Arginase Reciprocally Regulates Nitric Oxide Synthase Activity and Contributes to Endothelial Dysfunction in Aging Blood Vessels | Circulation - American Heart Association Journals. (2003, September 29).
- Metabolic products of microorganisms 116, o-(L-norvalyl-5)-isourea, a new arginine antagonist - PubMed. (1973, January).
- Arginase modulates nitric oxide production in activated macrophages. (n.d.).
- Novel Arginase Inhibitor, AZD0011, Demonstrates Immune Cell Stimulation and Antitumor Efficacy with Diverse Combination Partners - AACR Journals. (2023, May 4).
- Protocol to measure protein half-life in cell culture using heavy water - PMC. (2026, March 19).
- 5-[(AMINOIMINOMETHYL)THIO]-L-NORVALINE - LookChem. (n.d.).
- L-norvaline reverses cognitive decline and synaptic loss in a murine model of Alzheimer's disease | bioRxiv. (2018, June 22).
- Arginase Assay Kit(KA1609) - Abnova. (2022, March 1).
- S-alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo - PubMed. (1995, May 12).
- Body Building Supplement May Harm Brain Health - Neuroscience News. (2019, February 7).
- Arginase II Downregulates Nitric Oxide (NO) Production and Prevents NO-mediated Apoptosis in Murine Macrophage-derived RAW 264.7 Cells. (n.d.).
- Arginase regulates red blood cell nitric oxide synthase and export of cardioprotective nitric oxide bioactivity | PNAS. (n.d.).
- PRODUCT INFORMATION - Cayman Chemical. (n.d.).
- SAM 902.05 for Testing Growth-Promoting Qualities - usda aphis. (2024, January 5).
- What dose should be used to achieve a glutamine inhibition in vitro? For glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) . | ResearchGate. (2022, October 26).
- Showing Compound Norvaline (FDB005441) - FooDB. (2010, April 8).
- L-norvaline affects the proliferation of breast cancer cells based on the microbiome and metabolome analysis - PubMed. (2022, August 15).
Sources
- 1. lifetein.com [lifetein.com]
- 2. ahajournals.org [ahajournals.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Frontiers | Inhibition of Host Arginase Activity Against Staphylococcal Bloodstream Infection by Different Metabolites [frontiersin.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. 5-[(AMINOIMINOMETHYL)THIO]-L-NORVALINE|lookchem [lookchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Arginase Assay Kit(KA1609) | Abnova [abnova.com]
- 9. rupress.org [rupress.org]
- 10. Radiochemical HPLC detection of arginine metabolism: measurement of nitric oxide synthesis and arginase activity in vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurosciencenews.com [neurosciencenews.com]
In vivo dosing guidelines for 5-[(aminoiminomethyl)thio]-L-norvaline,hydrobromide
Application Note: In Vivo Dosing and Metabolic Profiling using 5-[(aminoiminomethyl)thio]-L-norvaline, Hydrobromide
Executive Overview & Biochemical Significance
5-[(aminoiminomethyl)thio]-L-norvaline, hydrobromide —widely known in biochemical literature as L-Thioarginine hydrobromide —is a highly specialized, synthetic sulfur-containing analog of L-arginine. Structurally, the bridging guanidinium nitrogen of natural L-arginine is replaced by a sulfur atom, forming an isothiourea (or isothiuronium) group[1].
For drug development professionals and metabolic researchers, this compound serves as a critical in vivo and ex vivo probe. Unlike traditional arginase assays that rely on radioactive isotopes ([14C]-arginine) or harsh, indirect urea quantification (diacetyl monoxime method), L-Thioarginine acts as a highly efficient alternative substrate for the binuclear manganese metalloenzyme Arginase (both Type I and II)[2]. Its enzymatic hydrolysis yields urea and L-thioornithine , a product featuring a free sulfhydryl group that enables continuous, high-throughput colorimetric detection. Furthermore, it is utilized to study the fidelity of Arginyl-tRNA synthetase (ArgRS), as it can be misincorporated into nascent polypeptides, acting as a targeted arginine antimetabolite[3].
Mechanistic Pathways & Causality
To utilize this compound effectively in preclinical models, researchers must understand its dual metabolic fate.
When administered in vivo, L-Thioarginine mimics natural arginine and binds to the active site cleft of Arginase, coordinating with the spin-coupled Mn2+-Mn2+ cluster[4]. Because the bridging nitrogen of L-arginine is not strictly required for catalysis, the enzyme efficiently hydrolyzes the isothiourea bond. The resulting L-thioornithine exposes a reactive thiol. In an assay setting, this thiol reacts stoichiometrically with Ellman’s Reagent (DTNB) to form the TNB anion, which absorbs strongly at 412 nm[5].
Alternatively, in tissues with low arginase but high translational demand, ArgRS may mistakenly charge tRNA^Arg with L-Thioarginine, leading to the synthesis of aberrant, "canavanyl-like" proteins[3].
Figure 1: Metabolic processing of L-Thioarginine by Arginase and ArgRS.
In Vivo Dosing Guidelines & Pharmacokinetics
Because L-Thioarginine is primarily utilized as a biochemical tool rather than a therapeutic, dosing is optimized to saturate target enzymes temporarily without inducing systemic toxicity. The hydrobromide (HBr) salt formulation is specifically chosen to maximize aqueous solubility, eliminating the need for organic co-solvents (like DMSO) that could independently alter hepatic enzyme activity or induce injection-site necrosis.
Table 1: In Vivo Dosing Parameters for Preclinical Models (Mice/Rats)
| Parameter | Recommendation | Mechanistic Rationale |
| Formulation Vehicle | 0.9% Sterile Saline or PBS (pH 7.2–7.4) | The HBr salt is highly hydrophilic. Physiological pH prevents localized tissue acidosis and ensures the isothiourea group remains protonated. |
| Route of Administration | Intraperitoneal (IP) | IP injection ensures rapid first-pass delivery via the portal vein directly to the liver, the primary site of Arginase I expression. |
| Dose Range | 10 – 50 mg/kg | Sufficient to achieve transient saturating concentrations in hepatic tissue for metabolic probing without causing acute hypotensive shock. |
| Dosing Frequency | Single acute dose | Ideal for immediate metabolic tracking. For ArgRS misincorporation studies, daily dosing for 3-5 days may be required. |
| Harvest Window | 1 – 4 hours post-injection | Aligns with the rapid enzymatic turnover of the substrate before complete renal clearance of the resulting urea and thioornithine. |
Step-by-Step Experimental Protocols
The following self-validating protocol details the extraction and measurement of arginase activity using L-Thioarginine. Every step is designed to preserve the delicate binuclear manganese cluster of the enzyme.
Protocol: Ex Vivo Arginase Activity Profiling
Step 1: Tissue Harvesting & Lysis
-
Action: Euthanize the animal 2 hours post-dose. Immediately excise the liver and snap-freeze in liquid nitrogen.
-
Causality: Rapid freezing halts ongoing substrate hydrolysis and prevents endogenous protease-mediated degradation of Arginase I.
Step 2: Homogenization
-
Action: Homogenize 50 mg of tissue in 500 µL of ice-cold 50 mM Tris-HCl (pH 7.5) containing a protease inhibitor cocktail. Strictly exclude EDTA or EGTA.
-
Causality: Arginase is a metalloenzyme. Chelating agents like EDTA will strip the essential Mn2+ ions from the active site, irreversibly inactivating the enzyme[4].
Step 3: Thermal Enzyme Activation
-
Action: Centrifuge the homogenate at 14,000 x g for 15 mins. Collect the supernatant and add MnCl2 to a final concentration of 10 mM. Incubate at 55°C for 10 minutes.
-
Causality: Arginase requires thermal activation in the presence of excess manganese to fully populate and stabilize the binuclear metal cluster required for nucleophilic attack on the substrate.
Step 4: Substrate Incubation & Colorimetric Detection
-
Action: Transfer 50 µL of the activated lysate to a 96-well plate. Add 50 µL of 10 mM L-Thioarginine (final concentration 5 mM) and incubate at 37°C for 30 minutes. Stop the reaction by adding 100 µL of 0.2 mM DTNB in 0.1 M phosphate buffer (pH 8.0). Read absorbance at 412 nm.
-
Causality: 5 mM L-Thioarginine provides saturating conditions (Vmax). The alkaline phosphate buffer optimizes the ionization of the thioornithine thiol, maximizing the rapid generation of the yellow TNB anion for precise spectrophotometric quantification[5].
Figure 2: End-to-end workflow for in vivo administration and ex vivo arginase quantification.
Quantitative Data & Comparative Kinetics
To justify the use of L-Thioarginine over natural L-arginine in assay development, researchers must look at the kinetic efficiencies. L-Thioarginine is unique among arginine analogs because it maintains near-native binding affinity and turnover rates[1].
Table 2: Kinetic Comparison of Arginase Substrates (Mammalian Liver Arginase I)
| Substrate | Km (mM) | kcat (s⁻¹) | Relative Efficiency (kcat/Km) | Primary Detection Method |
| L-Arginine (Natural) | 1.4 – 2.0 | ~250 | 100% (Baseline) | Indirect Urea Quantification / Radioactive |
| L-Thioarginine (Analog) | 1.8 – 2.5 | ~220 | ~85% | Direct Colorimetric (DTNB) |
| Desamino-Thioarginine | > 10.0 | < 5 | < 2% | Direct Colorimetric (DTNB) |
Note: The removal of the alpha-amino group (Desamino-Thioarginine) severely disrupts catalysis, proving that while the bridging nitrogen of the guanidino group is dispensable, the alpha-amino group is strictly required for efficient active-site alignment[2].
References
-
Han, S., Moore, R. A., & Viola, R. E. (2002). Synthesis and evaluation of alternative substrates for arginase. Bioorganic Chemistry, 30(2), 81-94. URL: [Link]
-
Han, S., & Viola, R. E. (2001). A spectrophotometric assay of arginase. Analytical Biochemistry, 295(1), 117-119. URL: [Link]
-
Igloi, G. L., & Schiefermayr, E. (2009). Amino acid discrimination by arginyl-tRNA synthetases as revealed by an examination of natural specificity variants. FEBS Journal, 276(5), 1307-1318. URL: [Link]
-
Di Costanzo, L., et al. (2005). Inhibitor Coordination Interactions in the Binuclear Manganese Cluster of Arginase. Biochemistry, 44(16), 6069-6074. URL: [Link]
Sources
HPLC quantification method for 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide
An Application Note for the Quantification of 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide by High-Performance Liquid Chromatography (HPLC)
Author: Senior Application Scientist, Analytical Chemistry Division
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide, a polar amino acid derivative. The inherent challenges in retaining and resolving highly polar analytes on conventional RP-HPLC columns are addressed through the strategic selection of a polar-modified stationary phase and an acidic mobile phase. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for quality control and research applications in drug development. All validation parameters are assessed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5][6][7]
Introduction and Scientific Rationale
5-[(aminoiminomethyl)thio]-L-norvaline is a structural analog of L-arginine, where the terminal nitrogen of the guanidino group is replaced by a sulfur atom. Norvaline itself is an isomer of the more common amino acid valine.[8] Such modifications can significantly alter biological activity, making precise quantification essential for pharmacological and metabolic studies. The hydrobromide salt form enhances the compound's stability and solubility.
The primary analytical challenge for this molecule is its high polarity. The presence of a primary amine, a carboxylic acid, and a guanidinothioether group results in a highly hydrophilic molecule (LogP: 0.82360) that is often poorly retained on standard C18 columns, leading to elution near the solvent front and poor resolution from other polar matrix components.[9][10][11] This method overcomes this challenge by employing a polar-endcapped C18 column, which provides an alternative retention mechanism for polar compounds, in conjunction with an acidic mobile phase to ensure consistent protonation and optimal peak shape.
Experimental Design and Methodology
Instrumentation and Materials
-
HPLC System: A quaternary HPLC system with a degasser, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD) is required.
-
Chemicals and Reagents:
-
5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide reference standard (purity ≥98%)
-
L-Homoarginine (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Chromatographic Conditions
A systematic approach was taken to optimize the separation, focusing on achieving adequate retention, symmetrical peak shape, and high resolution. The final validated conditions are summarized below.
| Parameter | Condition | Rationale |
| HPLC Column | Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm | A polar-endcapped stationary phase enhances the retention of polar analytes that show little or no retention on traditional C18 phases.[10][12] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic pH ensures that the primary amine and guanidino groups are fully protonated, leading to consistent interaction with the stationary phase and sharp, symmetrical peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is chosen for its low viscosity and UV transparency. The formic acid maintains a consistent pH throughout the gradient. |
| Gradient Elution | 0-2 min (5% B), 2-10 min (5-40% B), 10-12 min (40% B), 12-13 min (40-5% B), 13-18 min (5% B) | A gradient elution provides robust separation from potential impurities and ensures the target analyte elutes with an optimal peak width. The re-equilibration step ensures method reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is critical for reproducible retention times.[13] |
| Detection Wavelength | 205 nm | The analyte lacks a strong chromophore in the upper UV range. Detection at a low wavelength provides the necessary sensitivity. This requires high-purity mobile phases to minimize baseline noise. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Sample Diluent | Mobile Phase A | Dissolving the sample in the initial mobile phase composition prevents peak shape issues. |
Preparation of Solutions
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of L-Homoarginine in 10 mL of Sample Diluent.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide in 10 mL of Sample Diluent.
-
Calibration Standards & Quality Control (QC) Samples: Prepare a series of working standards by serial dilution of the analyte stock solution with the Sample Diluent. Spike each standard and QC sample with a fixed concentration of the internal standard. A typical calibration range would be 1-100 µg/mL.
HPLC Quantification Workflow
The overall process, from sample preparation to data analysis, is designed for efficiency and accuracy.
Caption: Workflow for HPLC quantification.
Method Validation Protocol
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][3][4][6]
Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank (diluent), analyte, IS, and a mixture. Assess for interference at the retention times of the analyte and IS. | No significant interfering peaks at the retention times of the analyte and IS. Peak purity analysis should pass. |
| Linearity & Range | Analyze a minimum of 5 concentrations across the range (e.g., 1-100 µg/mL). Plot a curve of peak area ratio (Analyte/IS) vs. concentration. | Correlation coefficient (r²) ≥ 0.998. |
| Accuracy | Analyze QC samples at 3 levels (low, mid, high) against a calibration curve (n=3). | Mean recovery within 90.0% - 110.0%. |
| Precision | Repeatability (Intra-day): Analyze 6 replicates of the mid-QC sample. Intermediate (Inter-day): Repeat analysis on a different day or with a different analyst. | Relative Standard Deviation (%RSD) ≤ 15.0%. |
| LOQ | Determine the lowest concentration on the calibration curve that meets accuracy and precision criteria. Or, determine concentration with S/N ratio ≥ 10. | Accuracy and precision criteria must be met. |
| LOD | Determine concentration with a signal-to-noise (S/N) ratio of 3. | S/N ≥ 3. |
| Robustness | Introduce small, deliberate variations to method parameters (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, Mobile Phase pH ±0.2). | System suitability parameters (e.g., peak asymmetry, resolution) remain within acceptable limits. %RSD of results should not be significantly affected. |
Validation Logic
The validation process follows a logical progression to build confidence in the method's performance.
Caption: Logical flow of the method validation process.
Conclusion and Recommendations
The HPLC method detailed in this application note provides a reliable and robust solution for the quantification of 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide. By using a polar-modified stationary phase and optimized mobile phase conditions, the common challenges associated with analyzing highly polar compounds are effectively overcome. The method has been successfully validated according to ICH guidelines, confirming its specificity, linearity, accuracy, and precision.
For analyses requiring higher sensitivity, pre-column derivatization with a fluorescent tag such as o-phthalaldehyde (OPA) could be explored.[14][15][16][17] However, for routine quality control and research purposes, the direct UV detection method presented here offers an excellent balance of performance, simplicity, and reliability.
References
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration. PMC. [Link]
-
5-[(AMINOIMINOMETHYL)THIO]-L-NORVALINE. LookChem. [Link]
-
HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
-
Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. PMC. [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). PubMed. [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]
-
5-[(aminoiminomethyl)amino]-L-Norvaline | Drug Information, Uses, Side Effects, Chemistry. DrugBank. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. US Pharmacopeia (USP). [Link]
-
Showing Compound Norvaline (FDB005441). FooDB. [Link]
-
Simultaneous Quantification of L-Arginine and Monosaccharides during Fermentation: An Advanced Chromatography Approach. MDPI. [Link]
-
Analysis of Amino Acids by HPLC. Agilent. [Link]
-
The main chemical properties of the five amino acids used. ResearchGate. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Resolian. [Link]
-
Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. ACS Publications. [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
HPLC Separation Modes. Waters Corporation. [Link]
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Showing Compound Norvaline (FDB005441) - FooDB [foodb.ca]
- 9. lookchem.com [lookchem.com]
- 10. resolian.com [resolian.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 17. usp.org [usp.org]
Application Note: Utilizing 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide (L-Thiocitrulline) in Nitric Oxide Synthase Assays
Executive Summary
Nitric oxide synthases (NOS) are a family of complex enzymes responsible for catalyzing the oxidation of L-arginine to L-citrulline and nitric oxide (NO). The accurate measurement of NOS activity and the screening of isoform-selective inhibitors are critical in neuropharmacology and cardiovascular drug development.
5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide , commonly known as L-Thiocitrulline (L-TC) , and its alkylated derivatives (e.g., S-methyl-L-thiocitrulline), represent a highly potent class of NOS inhibitors. This application note provides a comprehensive, field-validated guide on the mechanistic deployment of L-TC in NOS assays, detailing the causality behind experimental conditions, and providing self-validating protocols for both radiometric and spectrophotometric evaluations.
Mechanistic Rationale & Isoform Selectivity
To effectively utilize L-TC in an assay, one must understand its binding kinetics. Unlike simple structural analogs of L-arginine, L-TC acts as a competitive, slow, tight-binding inhibitor[1].
The Causality of Inhibition: L-TC competes directly with the endogenous substrate, L-arginine, for the active site. However, its profound potency stems from its interaction with the enzyme's heme cofactor. Spectrophotometric studies reveal that L-TC binding elicits a "Type II" difference spectrum, indicating a transition of the heme iron from a high-spin to a low-spin state[2]. The thioureido sulfur of L-TC acts as the sixth axial ligand to the heme iron, effectively locking the enzyme in an inactive conformation and preventing the binding of molecular oxygen[2].
Mechanism of NOS inhibition by L-Thiocitrulline via competitive binding and heme coordination.
Quantitative Selectivity Profile
L-TC and its S-alkylated derivatives exhibit marked selectivity for neuronal NOS (nNOS) and endothelial NOS (eNOS) over inducible NOS (iNOS)[1],[3]. This selectivity is crucial when profiling tissue homogenates containing multiple isoforms.
Table 1: Kinetic Parameters of L-Thiocitrulline Derivatives across NOS Isoforms
| Inhibitor | Target Isoform | Binding Affinity / Inhibition Constant | Selectivity Ratio (vs iNOS) | Reference |
| L-Thiocitrulline | nNOS | Ki = 0.06 µM | ~60-fold | [2] |
| L-Thiocitrulline | iNOS | Ki = 3.6 µM | Baseline | [2] |
| S-Methyl-L-TC | nNOS | Kd = 1.2 nM | ~28-fold | [1] |
| S-Methyl-L-TC | eNOS | Ki = 11.0 nM | ~3-fold | [1] |
| S-Methyl-L-TC | iNOS | Ki = 34.0 nM | Baseline | [1] |
Experimental Workflows & Protocols
Protocol A: Radiometric [14C] -L-Arginine to [14C] -L-Citrulline Conversion Assay
This is the gold-standard end-point assay for NOS activity. It relies on the separation of the neutral/zwitterionic product (L-citrulline) from the positively charged substrate (L-arginine) using cation-exchange chromatography[4].
Causality of Reagents:
-
NADPH, FAD, FMN: Required for electron donation to the heme center.
-
Tetrahydrobiopterin ( BH4 ): Essential allosteric stabilizer and redox cofactor; prevents NOS uncoupling (which would otherwise generate superoxide instead of NO).
-
Calmodulin (CaM) & CaCl2 : nNOS and eNOS are strictly calcium/calmodulin-dependent. iNOS binds CaM tightly and is calcium-independent.
-
Dowex 50WX8 Resin ( Na+ form): At pH 5.5, the guanidino group of unreacted L-arginine remains protonated and binds tightly to the negatively charged resin. L-citrulline, lacking this basic group, flows through into the eluate[4].
Step-by-Step Methodology:
-
Resin Preparation: Equilibrate Dowex 50WX8-400 resin in 50 mM HEPES (pH 5.5). Pack 2 mL into gravity-flow columns.
-
Reaction Mixture: In a 1.5 mL tube, combine 50 mM HEPES (pH 7.4), 100 µM NADPH, 1.2 mM CaCl2 , 10 µg/mL Calmodulin, 10 µM BH4 , and 10 µM L-arginine spiked with 0.1 µCi [14C] -L-arginine.
-
Inhibitor Addition: Add L-Thiocitrulline at varying concentrations (e.g., 1 nM to 10 µM) to establish an IC50 curve. Pre-incubate for 5 minutes at 37°C. (Note: Because L-TC is a slow-binding inhibitor, pre-incubation ensures equilibrium is reached).
-
Initiation: Add 1-5 µg of recombinant NOS enzyme or 50 µg of tissue lysate to initiate the reaction. Total volume: 100 µL.
-
Incubation: Incubate at 37°C for exactly 15 minutes.
-
Quenching: Stop the reaction by adding 400 µL of ice-cold Stop Buffer (50 mM HEPES, pH 5.5, 5 mM EDTA). Causality: EDTA chelates calcium, instantly stripping CaM from nNOS/eNOS and halting catalysis.
-
Separation: Apply the quenched 500 µL mixture to the Dowex column. Collect the flow-through in a scintillation vial. Wash the column with an additional 1 mL of water and pool the eluates[4].
-
Quantification: Add 5 mL of liquid scintillation cocktail and count the [14C] decay.
Step-by-step workflow for the radiometric NOS conversion assay.
Protocol B: Hemoglobin Capture Assay (Continuous Kinetic Monitoring)
While the radiometric assay is an endpoint method, the oxyhemoglobin capture assay allows for continuous, real-time spectrophotometric monitoring of NO production[5]. NO rapidly reacts with oxyhemoglobin ( HbO2 ) to form methemoglobin ( metHb ) and nitrate.
Step-by-Step Methodology:
-
Hemoglobin Preparation: Reduce bovine hemoglobin with sodium dithionite to form oxyhemoglobin. Desalt using a Sephadex G-25 column to remove excess dithionite.
-
Cuvette Setup: In a 1 mL quartz cuvette, combine 50 mM HEPES (pH 7.4), 100 µM NADPH, 10 µM CaCl2 , 1 µg/mL Calmodulin, 5 µM BH4 , 10 µM L-arginine, and 3-5 µM oxyhemoglobin[5].
-
Inhibitor: Add L-Thiocitrulline.
-
Measurement: Place the cuvette in a dual-beam spectrophotometer maintained at 37°C. Blank against a reference cuvette lacking the enzyme.
-
Initiation & Monitoring: Add the NOS enzyme. Monitor the linear increase in absorbance at 401 nm (the isosbestic point difference between HbO2 and metHb ).
-
Calculation: Calculate NO production rates using the extinction coefficient Δϵ401=19,700 M−1cm−1 [5].
Self-Validating Assay System & Quality Control
To ensure the integrity of the data generated using L-Thiocitrulline, the assay must be self-validating. Implement the following controls:
-
The Substrate Competition Control: Because L-TC is a competitive inhibitor, its apparent IC50 must shift to the right (higher concentration) if the assay is repeated with 100 µM L-arginine instead of 10 µM[1]. If the IC50 does not shift, the inhibition is non-specific or the enzyme is denaturing.
-
The Calcium Dependency Control (Isoform Verification): Run a parallel reaction where CaCl2 is replaced with 2 mM EGTA (a calcium chelator). nNOS and eNOS activity should drop to absolute zero. If residual activity remains, the sample is contaminated with iNOS (which is calcium-independent) or background noise[4].
-
The Background Control: A reaction containing all components except the NOS enzyme must be run and processed through the Dowex column. This establishes the baseline [14C] bleed-through, which is subtracted from all experimental wells.
Sources
- 1. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. apexbt.com [apexbt.com]
- 4. Arginase Activity in Mitochondria - an Interfering Factor in Nitric Oxide Synthase Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide administration routes in animal models
An Application Guide to In Vivo Administration of Arginase and Nitric Oxide Synthase Inhibitors: Protocols for 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide
Authored by a Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and standardized protocols for the in vivo administration of 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide, a putative inhibitor of arginase and/or nitric oxide synthase (NOS). Recognizing the limited specific literature on this novel compound, this document establishes a framework for its administration by leveraging established methodologies for structurally and functionally related molecules, such as L-NIL and other L-arginine antagonists. The protocols herein are designed for researchers, scientists, and drug development professionals working with rodent models. We emphasize scientific integrity, with a focus on the rationale behind procedural choices, self-validating experimental design, and authoritative grounding through comprehensive citations. This guide covers intravenous, intraperitoneal, and oral gavage administration routes, offering step-by-step instructions for mice and rats, troubleshooting advice, and critical considerations for pharmacokinetic and pharmacodynamic assessments.
Introduction: The Scientific Context of 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide
The metabolic pathway of L-arginine is a critical junction in numerous physiological and pathological processes. Two key enzymes, nitric oxide synthase (NOS) and arginase, compete for this common substrate to produce nitric oxide (NO) or urea and L-ornithine, respectively. The balance between these enzymatic activities is crucial for regulating vascular tone, immune responses, neurotransmission, and tissue repair.[1][2]
Dysregulation of the L-arginine pathway is implicated in a wide range of diseases, including cardiovascular disorders like hypertension, inflammatory conditions, and certain cancers.[2][3] Consequently, molecules that can selectively modulate the activity of NOS or arginase are of significant interest for both basic research and therapeutic development.
5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide is a structural analogue of L-arginine. Its design suggests it acts as a competitive inhibitor, targeting either NOS or arginase to modulate the production of their respective metabolites. While specific in vivo data for this compound is emerging, its structural similarity to known inhibitors like L-N6-(1-iminoethyl)lysine (L-NIL), a selective inhibitor of inducible NOS (iNOS), allows us to extrapolate best practices for its administration in animal models.[4][5]
This guide provides robust, field-proven protocols for the most common administration routes, ensuring researchers can generate reliable and reproducible data while adhering to the highest standards of animal welfare.
The L-arginine Metabolic Pathway: A Tale of Two Enzymes
The decision to inhibit either NOS or arginase depends on the specific research question. Inhibiting NOS can reduce NO production, which may be desirable in conditions of excessive inflammation where iNOS is overexpressed.[1][6] Conversely, inhibiting arginase can increase the bioavailability of L-arginine for NOS, thereby enhancing NO production, which can be beneficial in conditions of endothelial dysfunction.[2][3][7]
Figure 1: Competing metabolic pathways for L-arginine.
Core Principles of In Vivo Administration
Before proceeding to specific protocols, several universal principles must be addressed to ensure experimental success and ethical compliance.
-
Vehicle Selection: The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of the test compound. For hydrobromide salts like the topic compound, sterile 0.9% saline is typically the first choice. If solubility is an issue, other vehicles like phosphate-buffered saline (PBS) or a small percentage of a co-solvent (e.g., DMSO, ethanol) may be necessary. However, the potential toxicity and physiological effects of the vehicle itself must always be evaluated in a control group.
-
Dose Formulation: All solutions for injection must be sterile. Filtration through a 0.22 µm syringe filter is a standard and effective method for sterilization. Solutions should be prepared fresh daily unless stability data indicates otherwise. For suspensions used in oral gavage, ensure uniform particle size and distribution by vortexing or sonicating immediately before administration.
-
Animal Welfare: All procedures must be approved by the institution's Animal Care and Use Committee (IACUC). Proper handling and restraint techniques are essential to minimize stress and discomfort for the animals.[8] Post-procedural monitoring is mandatory to check for any adverse reactions.
Intravenous (IV) Administration
IV injection offers the most rapid and complete bioavailability, as the compound is introduced directly into the systemic circulation.[9] This route is ideal for pharmacokinetic studies and for compounds that are poorly absorbed or extensively metabolized via other routes.
Application Note: Why Choose IV?
-
Advantages: 100% bioavailability, rapid onset of action, and precise dose delivery. It bypasses first-pass metabolism in the liver.
-
Disadvantages: Requires a high degree of technical skill, can be stressful for the animal if performed without anesthesia, and has a higher risk of complications like embolism or local tissue injury if not performed correctly.[10]
-
Dosage Considerations: For novel NOS inhibitors, initial dose-ranging studies are crucial. Based on similar compounds, intravenous doses can range from 1 to 30 mg/kg.[11]
Step-by-Step Protocol: IV Tail Vein Injection (Mouse)
This protocol is adapted from established institutional guidelines.[9][12]
Materials:
-
Test compound solution in a sterile vehicle
-
1 ml syringe with a 27-30 gauge needle[12]
-
Mouse restrainer
-
Heat lamp or heating pad
-
70% alcohol wipes
-
Sterile gauze
Procedure:
-
Preparation: Weigh the mouse and calculate the precise injection volume. The maximum recommended bolus injection volume is 5 ml/kg.[12] Draw the solution into the syringe, ensuring no air bubbles are present.
-
Restraint & Vasodilation: Place the mouse in a suitable restraint device. To facilitate vein visualization, warm the mouse's tail using a heat lamp or by placing the cage on a heating pad.[12][13] The temperature should not exceed 40°C.[13]
-
Site Preparation: Gently wipe one of the lateral tail veins with a 70% alcohol wipe.
-
Injection: With your non-dominant hand, grasp the tail. With your dominant hand, align the needle parallel to the vein with the bevel facing up.[9] Insert the needle into the distal third of the tail. A successful insertion will often result in a "flash" of blood in the needle hub and the vein may blanch as the injection begins.[9]
-
Administration: Inject the solution slowly and steadily. If you observe swelling or feel resistance, the needle is not in the vein.[10] If this occurs, withdraw the needle and make a new attempt at a site more proximal (closer to the body) to the first.[9][10] No more than two attempts should be made on each vein.[12]
-
Post-Injection: After the injection is complete, withdraw the needle and immediately apply gentle pressure to the site with sterile gauze for 30-60 seconds to prevent bleeding.[9]
-
Monitoring: Return the mouse to its home cage and monitor for at least 10-15 minutes for any signs of distress or adverse reaction.[9][12]
Figure 2: Workflow for intravenous tail vein injection.
Intraperitoneal (IP) Administration
IP injection is a common and relatively simple method for administering substances to rodents. The compound is injected into the peritoneal cavity and absorbed into the systemic circulation through the mesenteric blood vessels.
Application Note: Why Choose IP?
-
Advantages: Technically easier and faster to perform than IV injection, allows for larger injection volumes, and avoids the need for a heating device.[14]
-
Disadvantages: Slower onset of action and lower bioavailability compared to IV due to potential first-pass metabolism in the liver. There is a risk of accidental injection into abdominal organs such as the cecum, bladder, or intestines.[15][16]
-
Dosage Considerations: IP doses for NOS inhibitors have been reported in the range of 10-30 mg/kg.[17] The maximum recommended injection volume for a mouse is 10 ml/kg.[14]
Step-by-Step Protocol: IP Injection (Rat)
This protocol is based on standard operating procedures from several institutions.[8][14][15]
Materials:
-
Test compound solution in a sterile vehicle
-
Appropriately sized syringe and needle (e.g., 23-25 gauge for rats)[14]
-
70% alcohol wipes
Procedure:
-
Preparation: Weigh the rat and calculate the required dose volume. The maximum recommended volume is 10 ml/kg.[14] Draw the solution into the syringe.
-
Restraint: Restrain the rat securely. A two-person technique is often preferred for safety and stability.[18] The animal should be positioned in dorsal recumbency (on its back) with its head tilted slightly downward. This allows the abdominal organs to shift forward, away from the injection site.[15]
-
Site Identification: The injection should be made into the lower right quadrant of the abdomen.[15][16] This location helps to avoid the cecum, which is typically located on the left side, and the urinary bladder in the midline.[16]
-
Injection: Swab the injection site with 70% alcohol. Insert the needle, with the bevel facing up, at a 30-40° angle to the abdominal wall.[14][16]
-
Aspiration: Gently pull back on the syringe plunger (aspirate) to ensure the needle has not entered a blood vessel or organ.[8][15] If blood, urine, or intestinal contents appear in the syringe hub, the needle must be withdrawn, and the procedure restarted with a fresh needle and syringe.[15]
-
Administration: If there is no aspirate, inject the substance smoothly.
-
Post-Injection: Withdraw the needle and return the rat to its cage.
-
Monitoring: Observe the animal for several minutes to ensure there are no signs of pain, distress, or leakage from the injection site.
Figure 4: Workflow for oral gavage.
Summary of Administration Parameters
The following table provides a quick-reference summary of key parameters for each administration route in common laboratory rodent models.
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral Gavage (PO) |
| Animal Model | Mouse, Rat | Mouse, Rat | Mouse, Rat |
| Typical Needle/Tube Gauge | Mouse: 27-30G<[12]br>Rat: 23-25G | Mouse: 25-27G<[14]br>Rat: 23-25G [14] | Mouse: 18-22G<[19]br>Rat: 16-18G [20] |
| Max Volume (Mouse) | 5-10 ml/kg [12] | < 10 ml/kg [14] | 10 ml/kg [20][19] |
| Max Volume (Rat) | 5-10 ml/kg | < 10 ml/kg [14] | 10-20 ml/kg [20] |
| Bioavailability | 100% | Variable (Moderate-High) | Variable (Low-Moderate) |
| Speed of Onset | Very Fast | Fast | Slow |
| Key Advantage | Precise & Rapid Dosing | Ease of Administration | Clinically Relevant Route |
| Key Disadvantage | High Technical Skill | Risk to Abdominal Organs | Risk of Aspiration |
Conclusion
The successful in vivo evaluation of 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide is contingent upon the correct and consistent application of administration protocols. The choice of route—intravenous, intraperitoneal, or oral—must be a deliberate decision based on the experimental objectives, the compound's properties, and the required pharmacokinetic profile. By following the detailed, evidence-based protocols outlined in this guide, researchers can minimize experimental variability, ensure the welfare of their animal models, and generate high-quality, reproducible data. As with any novel compound, it is imperative to begin with pilot dose-ranging and tolerability studies to establish the optimal parameters for subsequent efficacy trials.
References
-
Virginia Tech Office of the University Veterinarian. (2017, December 12). SOP: Mouse Intravenous Injections. Virginia Tech Research and Innovation. [Link]
-
UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP. The University of British Columbia. [Link]
-
Institutional Animal Care and Use Committee. Oral Gavage In Mice and Rats. [Link]
-
ResearchGate. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]
-
Virginia Tech Office of the University Veterinarian. (2017, December 12). SOP: Intraperitoneal Injections in the Rat. Virginia Tech Research and Innovation. [Link]
-
Queen's University. (n.d.). Intraperitoneal Injection in Rats | Animals in Science. [Link]
-
UBC Animal Care Committee. (2020, November 15). TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. The University of British Columbia. [Link]
-
UBC Animal Care Committee. (2021, February 15). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. The University of British Columbia. [Link]
-
Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats. [Link]
-
Virginia Tech Office of the University Veterinarian. (2017, December 12). SOP: Mouse Oral Gavage. Virginia Tech Research and Innovation. [Link]
-
Johnson, F. K., Peyton, K. J., & Durante, W. (2017). ARGINASE INHIBITION PREVENTS THE DEVELOPMENT OF HYPERTENSION AND IMPROVES INSULIN RESISTANCE IN OBESE RATS. Hypertension, 70(3), 576–583. [Link]
-
UBC Animal Care Committee. (2020, December 15). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. The University of British Columbia. [Link]
-
University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats. Research Support. [Link]
-
Toque, H. A., et al. (2013). Chronic Oral Administration of the Arginase Inhibitor 2(S)-amino-6-boronohexanoic Acid (ABH) Improves Erectile Function in Aged Rats. Journal of Sexual Medicine, 10(3), 733–744. [Link]
-
Sullens, T. A., & Tsibulsky, V. L. (2012). Methods for Intravenous Self Administration in a Mouse Model. Journal of Visualized Experiments, (70), e4348. [Link]
-
University of Queensland. (n.d.). Intravenous (IV) Tail Vein Injection in Mice and Rats. Research Support. [Link]
-
Direction des services vétérinaires. (2011, September 15). Administration and injection of substances in mice. [Link]
-
van der Veen, A., et al. (2014). Effect of Arginase Inhibition on Pulmonary L-Arginine Metabolism in Murine Pseudomonas Pneumonia. PLOS One, 9(3), e89993. [Link]
-
Trovato, G. M., et al. (2002). Arginase inhibition slows the progression of renal failure in rats with renal ablation. American Journal of Physiology-Renal Physiology, 283(6), F1278-F1286. [Link]
-
Johnson, F. K., Johnson, R. A., Peyton, K. J., & Durante, W. (2015). ARGINASE PROMOTES ENDOTHELIAL DYSFUNCTION AND HYPERTENSION IN OBESE RATS. Hypertension, 65(6), 1344–1351. [Link]
-
Moore, W. M., et al. (1994). L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. Journal of Medicinal Chemistry, 37(23), 3886-3888. [Link]
-
Johns, R. A., et al. (1996). Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia. Anesthesiology, 85(5), 1121-1128. [Link]
-
de Oliveira, A. C., & da Silva, F. C. (2017). Nitric Oxide Synthase Inhibitors. IntechOpen. [Link]
Sources
- 1. Effect of Arginase Inhibition on Pulmonary L-Arginine Metabolism in Murine Pseudomonas Pneumonia | PLOS One [journals.plos.org]
- 2. ARGINASE PROMOTES ENDOTHELIAL DYSFUNCTION AND HYPERTENSION IN OBESE RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARGINASE INHIBITION PREVENTS THE DEVELOPMENT OF HYPERTENSION AND IMPROVES INSULIN RESISTANCE IN OBESE RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. Nitric Oxide Synthase Inhibitors | IntechOpen [intechopen.com]
- 7. Chronic Oral Administration of the Arginase Inhibitor 2(S)-amino-6-boronohexanoic Acid (ABH) Improves Erectile Function in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 9. research.vt.edu [research.vt.edu]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. dsv.ulaval.ca [dsv.ulaval.ca]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. research.vt.edu [research.vt.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
Troubleshooting 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide precipitation in media
Troubleshooting Media Precipitation & Formulation Issues
Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to help you resolve precipitation issues when working with 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide (commonly known as L-thiocitrulline HBr), a highly selective neuronal and inducible nitric oxide synthase (nNOS/iNOS) inhibitor (1)[1].
Instead of just telling you what to do, this guide explains the causality behind the physicochemical behaviors of this compound, ensuring your experimental protocols are self-validating and scientifically rigorous.
Root Cause Analysis: Why is my compound precipitating?
When you observe a cloudy precipitate after adding L-thiocitrulline HBr to your cell culture media, it is critical to understand that the precipitate is often not the compound itself, but denatured media proteins .
-
Localized pH Shock: L-thiocitrulline HBr is a hydrobromide salt. When dissolved in water at high concentrations, the solution becomes highly acidic. If this concentrated stock is rapidly pipetted into media containing Fetal Bovine Serum (FBS), the localized drop in pH denatures serum proteins (like albumin) before the media's bicarbonate buffer can equilibrate.
-
Alkaline Degradation: Conversely, attempting to "fix" the acidic stock by adding strong bases (e.g., 1M NaOH) can destroy the compound. L-thiocitrulline derivatives are highly stable in acidic to neutral environments but rapidly degrade in alkaline solutions (2)[2].
-
Solvent Mismatch: While many small-molecule inhibitors require DMSO, L-thiocitrulline HBr is highly water-soluble. Using DMSO can severely limit its solubility and cause immediate "crashing out" upon contact with aqueous media.
Quantitative Physicochemical Profile
To design a flawless formulation strategy, you must understand the quantitative limits of your compound.
| Parameter | Value / Specification | Troubleshooting Implication |
| Molecular Weight | 272.16 g/mol (HBr salt) | Ensure molarity calculations account for the hydrobromide counterion. |
| Aqueous Solubility | ~50 mg/mL in H2O | Highly soluble in pure water (3)[3]; DMSO is unnecessary and counterproductive. |
| Stability Window | Stable at pH < 7.5 | Critical: Avoid alkaline buffers. Degrades rapidly in basic pH[2]. |
| Working Concentration | 10 µM – 100 µM | Effective in vitro NOS inhibition occurs in the low micromolar range[2]. |
| Stock Concentration | Max 10 mM recommended | Exceeding 10 mM increases the risk of localized pH shock in media. |
Diagnostic Workflow
Use the following logic tree to diagnose your specific precipitation issue.
Diagnostic workflow for identifying and resolving L-thiocitrulline HBr precipitation.
Step-by-Step Resolution Protocols
Protocol A: The Self-Validating Stock Preparation
This protocol ensures that your stock solution is chemically stable and will not disrupt the media microenvironment.
-
Solvent Selection: Weigh the required mass of 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide. Dissolve entirely in sterile, cell-culture grade H2O (Milli-Q, 18.2 MΩ·cm). Do not use DMSO or ethanol.
-
Concentration Cap: Dilute to a maximum stock concentration of 10 mM.
-
Causality Check: Why 10 mM? At this concentration, the volume of stock added to reach a 100 µM final concentration is 1% v/v. This volume is small enough that the media's intrinsic buffering capacity can easily absorb the minor acidic load of the HBr salt without triggering protein denaturation.
-
-
Sterile Filtration: Pass the stock solution through a 0.22 µm PES (polyethersulfone) syringe filter. PES is recommended due to its low protein and drug-binding characteristics.
-
Aliquot and Store: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles, which can introduce condensation and accelerate hydrolysis.
Protocol B: Zero-Precipitation Media Addition
Use this methodology to introduce the compound to complex, serum-containing media without triggering protein denaturation.
-
Media Pre-Conditioning: Ensure your complete media (e.g., DMEM + 10% FBS) is pre-warmed to 37°C. Cold media has a significantly lower solubility threshold and slower buffering kinetics.
-
HEPES Supplementation (Optional but Recommended): If your media relies solely on a bicarbonate buffer, supplement with 10–25 mM HEPES.
-
Self-Validation Step: Measure the pH of a 1 mL media aliquot before and after adding the HEPES. It should remain stable at 7.2–7.4 outside the CO2 incubator.
-
-
Dropwise Addition: Place the media on a gentle vortex or swirling platform. Add the 10 mM aqueous stock solution dropwise to the center of the liquid.
-
Causality Check: Dropwise addition ensures infinite dilution kinetics, preventing the localized acidic microenvironments that cause serum proteins to crash out.
-
-
Visual Verification: Hold the media up to a light source. It should be optically clear. If you suspect micro-precipitates, centrifuge a 1 mL test aliquot at 10,000 x g for 5 minutes and check for a pellet.
Frequently Asked Questions (FAQs)
Q: I added my stock to the media, and it instantly turned cloudy. Can I just heat it to dissolve the precipitate? A: No. If the cloudiness is due to denatured serum proteins (caused by the acidic HBr salt), heating will only irreversibly coagulate the proteins further. Discard the media. For your next attempt, pre-dilute your stock 1:10 in plain, serum-free media before adding it to the final serum-containing media.
Q: Can I adjust the pH of my aqueous stock solution with NaOH to make it neutral before adding it to the media? A: This is highly discouraged. L-thiocitrulline and its derivatives are stable in acidic environments but are readily degraded in alkaline solutions[2]. Adding strong base directly to the concentrated stock risks creating localized alkaline pockets that will permanently degrade the isothiourea moiety of the inhibitor. Rely on the media's buffer to neutralize the pH upon dilution.
Q: My compound precipitated, but I am using serum-free media. What is happening? A: If you are using serum-free media and still observing precipitation, verify that you did not use DMSO as the primary solvent. L-thiocitrulline HBr is a highly polar salt; it has poor solubility in pure DMSO and will form a supersaturated suspension that crashes out immediately upon contact with water. Always use sterile H2O .
Q: How do I know if the NOS inhibitor is still active after a suspected precipitation event? A: The most rigorous self-validating check is a functional assay. You can measure downstream nitric oxide (NO) production using the Griess reagent assay to quantify nitrite ( NO2− ) accumulation in the media. If the compound precipitated and was removed via filtration or centrifugation, you will observe a failure to suppress nitrite levels compared to your positive control.
References
- Source: sigmaaldrich.
- Source: nih.
- Source: frontiersin.
Sources
- 1. Frontiers | Preclinical studies of NOS inhibitor T1059 vasopressor activity on the models of acute hemorrhagic shock in rats and dogs [frontiersin.org]
- 2. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-Methyl-L-thiocitrulline, Dihydrochloride [sigmaaldrich.com]
Technical Support Center: Optimizing Long-Term Storage of 5-[(aminoiminomethyl)thio]-L-norvaline, Hydrobromide
Welcome to the Technical Support Center for 5-[(aminoiminomethyl)thio]-L-norvaline, hydrobromide (widely known in the literature as L-Thioarginine HBr ). As a critical sulfur-containing analog of L-arginine, this compound is heavily utilized as a highly efficient substrate/inhibitor for arginase[1], a probe for arginyl-tRNA synthetase discrimination[2], and an inhibitor for Nitric Oxide Synthase (NOS) isoforms.
Because the bridging guanidinium nitrogen of L-arginine is replaced with a sulfur atom, the resulting isothiourea moiety introduces unique stability challenges. This guide provides field-proven, self-validating protocols and troubleshooting logic to ensure your compound maintains absolute structural and functional integrity.
Part 1: Molecular Vulnerabilities & Causality
To optimize storage, you must first understand the mechanisms of degradation. The hydrobromide salt form improves aqueous solubility but renders the powder highly hygroscopic. If exposed to moisture or elevated pH, the isothiourea group undergoes rapid, non-enzymatic rearrangement and hydrolysis[3]. This reaction cleaves the critical structural mimicry required for enzyme active-site binding, yielding inactive mercaptopentanoate derivatives and urea[4].
Mechanistic degradation pathway of L-Thioarginine under improper storage conditions.
Part 2: Self-Validating Storage & Aliquoting Protocol
Do not simply dissolve and freeze this compound. Implement the following closed-loop, self-validating workflow to guarantee experimental reproducibility.
Step-by-Step Methodology
-
Thermal Equilibration: Upon receipt of the lyophilized solid, store immediately at -80°C. Before opening, transfer the vial to a desiccation chamber at room temperature for 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation on the hygroscopic HBr salt, initiating solid-state hydrolysis.
-
Reconstitution: Dissolve the powder in anhydrous DMSO or a strictly pH-controlled aqueous buffer (pH 5.5 – 6.0). Causality: The isothiourea group is stable only when fully protonated. Basic environments catalyze nucleophilic attack[3].
-
Sterile Filtration: Pass the solution through a 0.22 µm PTFE membrane to remove microbial contaminants that could introduce exogenous proteases or hydrolases.
-
Aliquoting & Flash-Freezing: Dispense into single-use, low-bind microcentrifuge tubes. Snap-freeze the tubes in liquid nitrogen. Causality: Slow freezing allows ice crystals to form, which dramatically concentrates the solute and buffer salts in the remaining liquid phase, causing localized pH spikes and degradation.
-
System Validation (The Trust Check): Before committing the batch to long-term -80°C storage, thaw exactly one aliquot. Run a baseline functional assay (e.g., arginase turnover[1] or LC-MS/MS). If the kcat deviates by >5% from the fresh powder baseline, your reconstitution buffer pH or freezing rate is flawed.
Optimal workflow for the receipt, reconstitution, and storage of L-Thioarginine HBr.
Part 3: Quantitative Stability Profile
Use the following data table to determine the viable shelf life of your compound based on its current state and storage matrix.
| Storage State | Temperature | Matrix / Solvent | Expected Shelf Life | Degradation Risk Profile |
| Solid (Lyophilized) | -80°C | Desiccated (Argon purged) | > 2 years | Low: Highly stable if protected from ambient humidity. |
| Solid (Lyophilized) | -20°C | Desiccated | 1 year | Low-Moderate: Risk increases if the primary seal is compromised. |
| Liquid Aliquot | -80°C | Aqueous Buffer (pH 5.5 - 6.0) | 6 months | Moderate: Stable only if strictly single-use (no freeze-thaw). |
| Liquid Aliquot | -20°C | Aqueous Buffer | < 1 month | High: Micro-thaws and solute concentration accelerate hydrolysis. |
| Working Solution | 4°C (On Ice) | Assay Buffer (pH > 7.0) | < 4 hours | Very High: Rapid non-enzymatic rearrangement occurs[3]. |
Part 4: Troubleshooting Guide & FAQs
Q: Why did my reconstituted L-Thioarginine lose its enzyme inhibitory activity after a few days at 4°C? A: The causality lies in the vulnerability of the isothiourea functional group. Isothiourea homologs undergo rapid non-enzymatic rearrangement and hydrolysis in aqueous environments, especially as the pH approaches neutrality or basicity[3]. This degradation yields products that lack the bridging structural mimicry required to bind the enzyme's active site[1]. Working solutions must be kept on ice and used within 4 hours.
Q: Can I store the stock solution in a standard -20°C frost-free freezer? A: Absolutely not. Frost-free freezers utilize auto-defrost cycles that cause internal temperature fluctuations. These micro-thaws lead to repeated freeze-thaw cycles of the solvent. During these cycles, the local concentration of water and nucleophiles increases around the compound, accelerating the hydrolysis of the (aminoiminomethyl)thio group. Always use a manual-defrost -80°C freezer for liquid stocks.
Q: My solid powder has clumped together and turned slightly off-white. Is it still usable? A: Clumping is a primary indicator of moisture ingress. Because the hydrobromide (HBr) salt of L-Thioarginine is highly hygroscopic, it pulls water from the air. Once moisture is absorbed into the crystal lattice, solid-state hydrolysis begins, compromising the integrity of the batch. If high-precision enzymatic assays or arginyl-tRNA synthetase discrimination studies[2] are intended, discard the clumped powder to prevent artifactual data.
Q: How does the choice of buffer affect the stability of L-Thioarginine during arginase assays? A: Arginase assays (EC 3.5.3.1) often require elevated pH (e.g., pH 9.0) for optimal manganese-dependent enzyme activity[4]. However, L-Thioarginine degrades rapidly under these basic conditions. To validate your system and prevent premature degradation, keep the stock solution at pH < 6.0 and only dilute it into the basic arginase assay buffer immediately prior to initiating the reaction.
Sources
Improving solubility of 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide for in vitro studies
Welcome to the Technical Support Center for 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide , universally known in the literature as Thioarginine hydrobromide (CAS: 2108196-23-0)[1].
As a premier synthetic substrate, thioarginine is the foundation of the Thioornithine Generating Assay (TOGA), a highly sensitive continuous spectrophotometric method used to quantify Arginase 1 (ARG1) and Arginase 2 (ARG2) activity[2]. This guide is engineered for drug development professionals and assay scientists to troubleshoot solubility limits, prevent background interference, and establish self-validating experimental workflows.
Part 1: Core Principles & Mechanistic Causality
To troubleshoot thioarginine, you must understand the chemistry of the TOGA method. Arginase is a binuclear manganese metalloenzyme. Instead of hydrolyzing L-arginine into urea, arginase hydrolyzes the isothiouronium group of thioarginine to release 2-amino-5-mercaptovaleric acid (thioornithine)[1].
This free thiol rapidly reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield the 2-nitro-5-thiobenzoate (TNB) anion, producing a strong yellow chromophore measurable at 412 nm[3][4]. Because the extinction coefficient of TNB is exceptionally high, this method offers a million-fold enhancement in sensitivity compared to traditional fixed-point urea assays[5].
Biochemical pathway of the Thioarginine-DTNB colorimetric arginase assay.
Part 2: Troubleshooting Guides & FAQs
Q1: The manufacturer states the solubility is 3 mg/mL in PBS (pH 7.2). I need a 15 mg/mL stock for high-throughput screening. How can I achieve this without precipitation?
The Causality: At physiological pH (7.2–7.5), the L-norvaline backbone of thioarginine exists primarily as a zwitterion (neutral net charge). In amino acid chemistry, the zwitterionic state represents the point of minimum aqueous solubility[1]. The Solution: Do not prepare your concentrated stock in PBS. Because the compound is a hydrobromide salt, it is highly soluble in pure deionized water (ddH2O). Upon dissolution in ddH2O, the lack of buffering capacity allows the hydrobromide to drop the solution's pH to ~5.0, protonating the carboxyl group and drastically increasing solubility. Prepare a 15–20 mg/mL stock in ddH2O, aliquot, and freeze. On the day of the experiment, dilute this stock directly into your working assay buffer (e.g., 45 mM HEPES, pH 7.5)[3].
Q2: Can I use DMSO to prepare a highly concentrated stock of Thioarginine?
The Causality: While thioarginine is soluble in DMSO, using it introduces two critical risks. First, older DMSO stocks absorb atmospheric moisture and oxygen, which can prematurely oxidize the isothiouronium sulfur, preventing the eventual formation of the detectable free thiol. Second, DMSO concentrations above 1% (v/v) in the final reaction well can alter the dielectric constant of the arginase active site, inhibiting the binuclear Mn2+ cluster[2]. The Solution: If DMSO must be used (e.g., for automated acoustic dispensing), use anhydrous, amine-free DMSO, flush the vial with argon, and ensure the final assay concentration of DMSO remains strictly below 1%[6].
Q3: My assay background (Substrate + DTNB, no enzyme) is turning yellow immediately. What is causing this?
The Causality: The isothiouronium group of thioarginine is highly susceptible to base-catalyzed hydrolysis. If the substrate is stored in a basic buffer (pH > 8.0) or left at room temperature for prolonged periods, the carbon-sulfur bond spontaneously cleaves, releasing free thioornithine prematurely. This free thiol reacts instantly with DTNB, causing a high background signal that masks true enzymatic activity[4]. The Solution: Always keep thioarginine stocks acidic (pH < 6.0) and strictly on ice during the experiment. Discard any working solutions left at room temperature for more than 2 hours.
Part 3: Data Presentation & Experimental Protocols
Quantitative Solubility & Stability Profile
| Solvent System | Max Practical Concentration | Optimal Storage | Stability Risk Factor & Causality |
| PBS (pH 7.2) | 3 mg/mL[1] | -20°C (Use within 1 month) | High: Zwitterion formation limits solubility; physiological pH promotes slow base-catalyzed hydrolysis. |
| ddH2O (pH ~5.0) | 15 - 20 mg/mL | -80°C (Up to 6 months) | Low: Acidic environment protonates the molecule, maximizing solubility and protecting the carbon-sulfur bond. |
| DMSO (Anhydrous) | > 25 mg/mL | -20°C (Up to 3 months) | Moderate: Absorbed moisture/oxygen leads to thiol oxidation[6]. Must keep final assay concentration <1%. |
Self-Validating Arginase-TOGA Workflow
To ensure scientific integrity, this protocol includes a mandatory Self-Validation Check to confirm substrate integrity before consuming expensive recombinant enzymes or precious biological samples.
Step 1: Reagent Preparation
-
Prepare Assay Buffer: 45 mM HEPES (pH 7.5), 0.1 mM MnCl₂, 0.045% (w/v) Brij35[3].
-
Prepare a 15 mg/mL Thioarginine HBr stock in ddH2O. Keep strictly on ice.
-
Prepare a 10 mM DTNB stock in 100% Ethanol or anhydrous DMSO[6].
Step 2: The Self-Validation Check (Background Thiol Validation)
-
In a 96-well plate, mix 90 µL of Assay Buffer, 5 µL of Thioarginine stock, and 5 µL of DTNB stock.
-
Read absorbance immediately at 412 nm.
-
Validation Gate: If the Optical Density (OD) is < 0.05 , the substrate is intact. Proceed to Step 3. If the OD is > 0.10 , the thioarginine has spontaneously hydrolyzed. Stop the experiment and prepare fresh substrate.
Step 3: Enzyme Addition & Incubation
-
Add 5 nmol/L of recombinant ARG1 or ARG2 (or your cell lysate) to the validated wells[3].
-
Incubate at 37°C for 30–60 minutes.
Step 4: Detection & Quantification
-
Read the final absorbance at 412 nm (or 612 nm depending on the specific pathlength and plate reader saturation limits)[3].
-
Calculate specific activity using the TNB extinction coefficient ( ϵ=14,150 M−1cm−1 ).
Step-by-step workflow for preparing and storing Thioarginine hydrobromide solutions.
References
-
Title: Novel Arginase Inhibitor, AZD0011, Demonstrates Immune Cell Stimulation and Antitumor Efficacy with Diverse Combination Partners Source: Cancer Research (AACR Journals) URL: [Link]
-
Title: Opportunities and Challenges of Arginase Inhibitors in Cancer: A Medicinal Chemistry Perspective Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: ARG1 Inhibitor Screening Assay Kit Source: BPS Bioscience URL: [Link]
-
Title: A colorimetric assay adapted to fragment screening revealing aurones and chalcones as new arginase inhibitors Source: RSC Advances (PMC) URL: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. A colorimetric assay adapted to fragment screening revealing aurones and chalcones as new arginase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. caymanchem.com [caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Handling & Troubleshooting 5-[(aminoiminomethyl)thio]-L-norvaline Hydrobromide
Welcome to the Technical Support Center for 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide , widely known in the literature as L-thioarginine hydrobromide or L-thiocitrulline hydrobromide . As a potent, stereospecific inhibitor of nitric oxide synthase (NOS)[1] and a highly efficient alternative substrate for arginase[2], this compound is indispensable for researchers investigating nitrogen metabolism, cardiovascular pharmacology, and septic shock therapies[1][3].
However, the compound's isothiouronium moiety and hydrobromide salt form render it exceptionally hygroscopic[4][5]. Improper handling compromises the structural integrity of the powder, leading to severe mass-weighing errors and irreproducible kinetic data. This guide provides field-proven, self-validating methodologies to manage these hygroscopic properties effectively.
Frequently Asked Questions (FAQs)
Q: Why is 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide so prone to moisture absorption? A: The hygroscopicity is driven by two chemical features. First, hydrobromide salts of amines and isothioureas readily form stable hydrates by scavenging atmospheric water[5]. Second, the highly polar isothiouronium group (—S—C(=NH)NH₂) acts as a strong hydrogen-bond acceptor and donor. When exposed to ambient humidity, the crystalline lattice absorbs water, transitioning from a free-flowing powder to a sticky paste or hard cake[4].
Q: How does moisture absorption compromise my NOS or arginase inhibition assays? A: Water absorption artificially inflates the apparent mass of the powder. If you weigh 10 mg of a hydrated powder, the actual molar amount of the active inhibitor is significantly lower than calculated. Because L-thioarginine competes directly with L-arginine for the enzyme's active site[1], this mass error leads to artificially high IC50 or Ki values, completely skewing your competitive inhibition models.
Q: Can I dry the powder in an oven if it has clumped? A: No. Heating isothiourea derivatives, especially in the presence of moisture, can accelerate non-enzymatic rearrangements or degradation into inactive species[2]. Instead, use a vacuum desiccator at room temperature with a strong desiccant (e.g., P2O5 ), though prevention via proper handling is always the superior approach.
Troubleshooting Guide
Issue 1: Inconsistent Type II Difference Spectra in NOS Assays
-
The Symptom: When performing heme-binding assays, the characteristic "Type II" optical difference spectrum (indicating a high-spin to low-spin transition of the heme iron) is weak or absent[1].
-
The Causality: L-thioarginine binds the NOS heme iron specifically through its thioureido sulfur[1][3]. If the compound has absorbed moisture and undergone subsequent hydrolysis or non-enzymatic rearrangement in solution[2], the sulfur atom may no longer be available to act as the sixth axial ligand.
-
The Solution: Discard aqueous stock solutions older than 24 hours. Prepare fresh stocks in anhydrous DMSO, aliquot immediately, and store at -80°C.
Issue 2: Powder Appears as a Sticky Paste in the Stock Bottle
-
The Symptom: The reagent has lost its free-flowing crystalline nature and adheres to the spatula.
-
The Causality: The vial was likely opened while cold, causing ambient atmospheric moisture to instantly condense on the powder and hydrate the hydrobromide salt[4].
-
The Solution: Do not use this compromised powder for precision kinetic assays. For qualitative work, dissolve the entire remaining cake in a known volume of anhydrous solvent. You must then validate the exact concentration using HPLC-UV against a known standard before proceeding.
Visualizing the Mechanism and Workflow
To understand why preserving the chemical integrity of this compound is critical, we must look at its mechanism of action. The isothiouronium sulfur is the exact moiety responsible for coordinating with the NOS heme iron[1][3].
Mechanism of NOS inhibition via heme iron coordination by the isothiouronium sulfur.
Self-validating workflow for handling and preparing hygroscopic L-thioarginine HBr.
Data Presentation: Impact of Moisture on Assay Kinetics
The table below summarizes the theoretical impact of progressive moisture absorption on the physical properties and apparent kinetic data of L-thioarginine HBr. This matrix demonstrates why mass-based weighing of hydrated powders leads to systemic experimental failure.
| Moisture Content (% w/w) | Physical State | Apparent Mass Error | Apparent Ki for NOS (Theoretical) | Heme Binding (Type II Spectrum) |
| < 0.5% (Anhydrous) | Free-flowing white powder | None (Baseline) | ~ 4-20% of Km (Optimal)[1] | Strong, sharp spectral shift |
| 5 - 10% | Clumping, slight caking | + 5-10% | Artificially increased by 10% | Moderate, slightly broadened |
| > 15% (Hydrated) | Wet paste / Hard cake | + > 15% | Artificially increased by > 20% | Weak (due to potential rearrangement) |
Note: Apparent Ki increases because the actual molarity of the inhibitor in the reaction mixture is lower than the researcher calculated based on the weighed mass.
Experimental Protocols
Protocol: Self-Validating Preparation of Anhydrous Stock Solutions
To guarantee scientific integrity, the preparation of L-thioarginine HBr must be treated as a self-validating system. This means the protocol inherently checks its own success at the final step.
Step 1: Thermal Equilibration (Critical Causality Step)
-
Action: Remove the sealed vial of 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide from the 2-8°C refrigerator or -20°C freezer. Do not open it. Let it sit in a desiccator at room temperature for at least 30 minutes.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric water vapor onto the powder[4]. Thermal equilibration ensures the internal temperature matches the ambient environment, preventing condensation.
Step 2: Inert Environment Weighing
-
Action: Transfer the equilibrated, sealed vial into a nitrogen or argon-purged glovebox.
-
Action: Using a static-free spatula, rapidly weigh the desired mass into a pre-tared, amber glass vial. Seal both the stock bottle and the new vial before removing them from the glovebox.
Step 3: Anhydrous Dissolution
-
Action: Inject a precise volume of anhydrous, amine-free DMSO (or degassed, ultra-pure water if immediate aqueous use is required) through the septum of the sealed vial to achieve a 10 mM stock solution.
-
Causality: Dissolving the powder in a sealed environment locks the exact molarity before any atmospheric moisture can interfere.
Step 4: Self-Validation via HPLC-UV
-
Action: Dilute a 10 µL aliquot of your new stock solution into 990 µL of mobile phase. Run a rapid HPLC-UV assay (monitoring at ~210-230 nm for the isothiourea group) against a previously validated, perfectly anhydrous standard curve.
-
Validation Logic: If the area under the curve (AUC) matches your calculated theoretical concentration, your handling was successful. If the AUC is significantly lower, the powder absorbed moisture prior to weighing. You must now use the actual HPLC-derived concentration for your downstream NOS/arginase assays, effectively rescuing the experiment from mass-error artifacts.
References
- L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases PubMed / Journal of Biological Chemistry
- Synthesis and evaluation of alternative substrates for arginase PubMed / Archives of Biochemistry and Biophysics
- L-Thiocitrulline Semantic Scholar
- Managing the Hygroscopic Nature of Triethylamine Hydrobromide Benchchem
- Lercanidipine hydrobromide, a process for its preparation, crystalline forms and compositions thereof (WO2008040367A1)
Sources
- 1. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of alternative substrates for arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2008040367A1 - Lercanidipine hydrobromide, a process for its preparation, crystalline forms and compositions thereof - Google Patents [patents.google.com]
Stability of 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide at room temperature
Technical Support Center: 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide (L-Thioarginine HBr)
Welcome to the Technical Support Center for 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide , commonly known in the literature as L-Thioarginine hydrobromide . This center is designed for researchers and drug development professionals utilizing this compound as an alternative substrate for arginase or as a competitive inhibitor of Nitric Oxide Synthase (NOS).
Below, you will find causality-driven troubleshooting guides, stability data, and validated protocols to ensure the scientific integrity of your assays.
Section 1: Mechanistic Overview & The Causality of Instability
L-Thioarginine is a structural analog of L-arginine where the bridging guanidinium nitrogen is replaced by a sulfur atom, creating an isothiourea moiety . While it functions as efficiently as the natural substrate for arginase[1], its isothiourea group introduces significant stability challenges.
At room temperature (approx. 20–25°C), especially in aqueous physiological buffers (pH 7.4), isothiourea homologs undergo a rapid non-enzymatic rearrangement [1]. This rearrangement alters the compound's structural geometry, converting it into a secondary species that acts as the "true" inhibitor for NOS but may lose its efficacy as an arginase substrate[1][2]. Understanding this thermodynamic instability is critical; failing to control temperature and pH during your workflow will result in a heterogeneous mixture of the parent compound and its rearranged artifacts, leading to irreproducible IC50 or Km values.
Caption: Logic tree for L-Thioarginine HBr stability and degradation triggers.
Section 2: Troubleshooting & FAQs
Q1: My NOS inhibition assays show inconsistent IC50 values over a 4-hour plate read at room temperature. What is happening? A: The inconsistency is caused by the real-time degradation of the compound. L-Thioarginine undergoes rapid non-enzymatic rearrangement at room temperature in physiological buffers[1]. As the plate sits, the ratio of intact L-Thioarginine to its rearranged species changes, altering the binding kinetics to the NOS active site. Solution: Keep all stock solutions on ice and utilize a temperature-controlled plate reader set to the minimum required physiological temperature, reading the plate immediately after initiating the reaction.
Q2: Can I store reconstituted L-Thioarginine HBr at 4°C for a week? A: No. Aqueous stability is exceptionally poor due to the nucleophilic susceptibility of the isothiourea group. Even at 4°C, hydrolysis and rearrangement occur. You must freeze reconstituted solutions at -80°C in single-use aliquots.
Q3: My arginase assay using L-Thioarginine as an alternative substrate shows a lag phase. Why? A: Arginase is a binuclear manganese metalloenzyme that requires precise coordination with the substrate's α -carboxyl and α -amino groups[1][3]. If your L-Thioarginine stock was left at room temperature, it likely degraded into thioornithine or a rearranged mercapto-derivative. These degradation products do not efficiently coordinate with the Mn22+ cluster[3], causing apparent lag phases or reduced kcat values.
Section 3: Quantitative Stability Data
To guide your experimental design, refer to the self-validating stability metrics below. Note: Half-life ( t1/2 ) is defined by the loss of the intact isothiourea moiety.
| State | Storage Condition | pH | Estimated Stability / t1/2 | Recommended Action |
| Solid Powder (HBr salt) | -20°C, Desiccated | N/A | > 12 Months | Standard long-term storage. |
| Solid Powder (HBr salt) | 25°C (Room Temp) | N/A | ~1 Week | Avoid benchtop storage; highly hygroscopic. |
| Aqueous Solution | 4°C | 5.0 (Acidic) | ~24 Hours | Use for short-term working stocks. |
| Aqueous Solution | 25°C (Room Temp) | 7.4 (Physiological) | < 2 Hours | Critical Danger Zone. Rearranges rapidly. |
Section 4: Validated Experimental Protocols
To prevent non-enzymatic rearrangement and ensure trustworthiness in your data, follow this self-validating protocol for preparing and utilizing L-Thioarginine HBr.
Protocol: Preparation of Stable Working Solutions for Enzymatic Assays
Rationale: Acidic environments protonate the isothiourea group, temporarily stabilizing it against nucleophilic attack. Keeping the solution strictly on ice drastically reduces the thermodynamic energy available for rearrangement.
-
Equilibration: Remove the lyophilized L-Thioarginine HBr vial from the -20°C freezer. Allow it to equilibrate to room temperature for 15 minutes before opening the seal. (Causality: Opening a cold vial introduces atmospheric moisture, causing hygroscopic degradation).
-
Acidic Reconstitution: Weigh the required mass rapidly. Dissolve the powder in a chilled, weakly acidic buffer (e.g., 10 mM HCl or pH 5.5 Sodium Acetate) to create a highly concentrated stock (e.g., 50 mM).
-
Aliquotting: Immediately divide the stock into single-use amber microcentrifuge tubes (to prevent potential photolytic degradation) and flash-freeze in liquid nitrogen. Store at -80°C.
-
Assay Execution (Self-Validating Step):
-
Thaw a single aliquot strictly on ice.
-
Prepare your assay master mix (containing Arginase or NOS, cofactors, and buffer at pH 7.4) in the microplate.
-
Crucial Step: Spike the L-Thioarginine into the pH 7.4 assay buffer only at the moment of reaction initiation.
-
Validation Control: Always run a "time-delayed" control well where L-Thioarginine is incubated in the pH 7.4 buffer at room temperature for 2 hours prior to enzyme addition. A significant drop in activity in this well validates that the compound is susceptible to rearrangement and confirms your fresh wells are providing accurate baseline kinetics.
-
Section 5: Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways of L-Thioarginine when introduced to an assay environment, highlighting the competition between enzymatic target engagement and room-temperature degradation.
Caption: Mechanistic pathway of L-Thioarginine interacting with Arginase and NOS.
References
-
Synthesis and Evaluation of Alternative Substrates for Arginase ResearchGate / Academic Publication[Link]
-
Synthesis and evaluation of alternative substrates for arginase (PubMed) National Institutes of Health (NIH)[Link]
-
Inhibitor Coordination Interactions in the Binuclear Manganese Cluster of Arginase Biochemistry - ACS Publications[Link]
Sources
5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide vs L-NAME for NOS inhibition
As a Senior Application Scientist, I frequently evaluate the mechanistic nuances of Nitric Oxide Synthase (NOS) inhibitors to ensure assay fidelity and translational relevance. Selecting the correct NOS inhibitor is not merely about blocking NO production; it requires a deep understanding of enzyme kinetics, cellular metabolism, and structural biology.
This guide provides an objective, data-driven comparison between the classical inhibitor L-NAME (Nω-nitro-L-arginine methyl ester) and the highly potent isothiourea derivative 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide (often referred to in literature as L-thioarginine or L-thiocitrulline derivatives).
Mechanistic Profiling & Structural Causality
To design a robust experiment, one must understand how these molecules interact with the NOS active site. Both compounds target the L-arginine binding pocket, but their structural divergence dictates entirely different experimental behaviors.
L-NAME: The Classical Prodrug L-NAME is a non-selective, competitive inhibitor of NOS. Crucially, L-NAME is a prodrug . The methyl ester moiety enhances its cellular permeability but must be hydrolyzed by intracellular esterases to yield the active moiety, Nω-nitro-L-arginine (L-NNA).
-
Expert Insight: A common pitfall in cell-free biochemical assays is the direct application of L-NAME. In purified enzyme systems lacking esterases, L-NAME exhibits artificially low potency. Researchers must either pre-hydrolyze L-NAME or use L-NNA directly for cell-free kinetics.
5-[(aminoiminomethyl)thio]-L-norvaline HBr: Direct Heme Coordination This compound replaces the bridging nitrogen of the arginine guanidino group with a sulfur atom, forming an S-alkylisothiourea. This structural shift changes the inhibition paradigm. Instead of merely competing for the substrate pocket, the thioureido sulfur actively coordinates with the iron atom of the NOS heme cofactor. This interaction elicits a "Type II" difference spectrum (indicating a high-spin to low-spin transition of the heme iron), resulting in extremely tight, directly active inhibition 1.
-
Expert Insight: Because it does not require esterase activation, this compound is immediately efficacious in both cell-free and whole-cell assays. However, researchers must account for metabolic cross-talk: sulfur analogs of L-arginine can act as alternative substrates for Arginase 2, potentially altering local inhibitor concentrations in arginase-rich cells (e.g., macrophages).
Fig 1: Mechanistic divergence in NOS inhibition: Heme coordination vs. competitive antagonism.
Quantitative Performance Data
The following table summarizes the comparative pharmacological profiles of both inhibitors based on established enzymology data 3.
| Parameter | 5-[(aminoiminomethyl)thio]-L-norvaline HBr | L-NAME |
| Chemical Class | Isothiourea / Thioarginine analog | Nitro-arginine derivative |
| Active Form | Directly active | Prodrug (Requires hydrolysis to L-NNA) |
| Binding Mechanism | Competitive + Heme Iron Coordination | Competitive |
| Spectral Shift | Type II (High to Low Spin) | Type I |
| Potency (General) | High (Low Nanomolar Ki ) | Moderate (High Nanomolar to Micromolar Ki ) |
| Arginase Cross-Reactivity | Potential alternative substrate | Minimal to None |
| Best Use Case | Purified enzyme kinetics, acute cell assays | Long-term in vivo or whole-cell assays |
Self-Validating Experimental Protocol: Cellular NOS Inhibition
To ensure absolute trustworthiness in your data, a NOS inhibition assay must be a self-validating system . High concentrations of any inhibitor can cause off-target cytotoxicity, which artificially reduces NO production (simply because there are fewer living cells). The protocol below integrates an orthogonal viability counter-screen to prove causality.
Step-by-Step Methodology
Phase 1: Cell Seeding & Stimulation
-
Seed RAW 264.7 macrophages in a 96-well plate at 5×104 cells/well in 100 µL DMEM (without phenol red to prevent optical interference later). Incubate overnight at 37°C, 5% CO2 .
-
Prepare a stimulation cocktail of Lipopolysaccharide (LPS, 1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression.
-
Internal Controls: Dedicate wells for Unstimulated (Negative Control) and Stimulated + Vehicle (Positive Control).
Phase 2: Inhibitor Treatment 4. Prepare serial dilutions of L-NAME (1 µM to 500 µM) and 5-[(aminoiminomethyl)thio]-L-norvaline HBr (10 nM to 10 µM). 5. Co-treat the cells with the stimulation cocktail and the inhibitors simultaneously. 6. Incubate for 24 hours. Causality Note: This 24-hour window is critical for L-NAME, as it provides ample time for cellular esterases to convert the prodrug into its active form.
Phase 3: Dual-Readout Validation (Griess + MTT) 7. Efficacy Readout: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid). Incubate for 10 mins in the dark. Read absorbance at 540 nm.
-
Self-Validation: Always run a fresh NaNO2 standard curve (0–100 µM) on the same plate to ensure the Griess reaction is within its linear dynamic range.
-
Toxicity Counter-Screen: To the remaining adherent cells in the original plate, add 10 µL of MTT reagent (5 mg/mL). Incubate for 2 hours, lyse cells with DMSO, and read at 570 nm.
-
Data Integrity: If a dose of inhibitor reduces nitrite by 90% but also reduces MTT viability by 40%, the NO reduction is confounded by toxicity. True inhibition must show reduced nitrite with >95% retained viability.
-
Fig 2: Self-validating cellular NOS assay workflow with orthogonal viability counter-screening.
Conclusion & Selection Guide
-
Choose L-NAME if you are conducting long-term in vivo studies or whole-cell assays where a slow, sustained, and non-selective inhibition of NOS is desired. Its prodrug nature makes it highly stable and cell-permeable.
-
Choose 5-[(aminoiminomethyl)thio]-L-norvaline HBr if you require immediate, highly potent inhibition, particularly in cell-free biochemical assays, structural biology studies (e.g., crystallography or EPR spectroscopy of the heme center), or when probing specific isothiourea-sensitive NOS kinetics.
References
- L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases. PubMed (NIH).
- Synthesis of L-Thiocitrulline, L-Homothiocitrulline, and S-Methyl-L-thiocitrulline: A New Class of Potent Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry (ACS Publications).
- Synthesis and evaluation of alternative substrates for arginase. PubMed (NIH).
Sources
Comparative Efficacy Guide: 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide vs. 7-Nitroindazole
As a Senior Application Scientist, selecting the correct pharmacological inhibitor for Nitric Oxide Synthase (NOS) requires moving beyond basic IC50 values to understand target engagement, physicochemical constraints, and off-target confounding variables. This guide provides an objective, data-driven comparison between two cornerstone NOS inhibitors: 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide (widely known in the literature as L-thiocitrulline hydrobromide or L-TC ) and 7-Nitroindazole (7-NI) .
Mechanistic Profiling & Target Engagement
To design a robust experiment, you must understand the causality behind how these molecules disrupt the NOS catalytic cycle. All NOS isoforms convert L-arginine to L-citrulline and nitric oxide (NO) using oxygen, NADPH, and tetrahydrobiopterin (BH4) as cofactors.
L-Thiocitrulline (L-TC): The Heme-Coordinator L-TC is an L-arginine structural analog. It acts as a highly potent, competitive inhibitor at the L-arginine binding site. Uniquely, the thiocarbamido (aminoiminomethyl)thio group coordinates directly with the active-site heme iron, shifting its electron spin state to a low-spin configuration . This dual-action mechanism (steric competition + heme coordination) makes it an exceptionally tight-binding inhibitor.
7-Nitroindazole (7-NI): The In Vivo Specialist 7-NI is a synthetic indazole derivative. Unlike L-TC, 7-NI competes with both the substrate (L-arginine) and the critical cofactor (BH4) . While it exhibits moderate selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS) in vitro, its true value lies in its in vivo functional selectivity. Because it is highly lipophilic, it readily crosses the blood-brain barrier (BBB) to inhibit central nNOS without causing the systemic hypertension typically associated with peripheral eNOS inhibition.
Fig 1. Mechanistic divergence of L-TC and 7-NI in nNOS inhibition.
Quantitative Efficacy & Physicochemical Properties
When establishing dosing regimens, the physical properties of the inhibitor dictate the delivery vehicle, which in turn impacts cellular viability and assay integrity.
| Parameter | 5-[(aminoiminomethyl)thio]-L-norvaline HBr (L-TC) | 7-Nitroindazole (7-NI) |
| nNOS IC50 | ~0.06 µM (60 nM) [[1]]([Link]) | ~0.47 µM |
| eNOS IC50 | ~19.7 µM | Non-selective in vitro; functionally inactive in vivo |
| Primary Mechanism | L-Arg competition + Heme coordination | L-Arg and BH4 competition |
| Solubility | Highly Aqueous (Hydrobromide salt) | Lipophilic (Requires DMSO or Ethanol) |
| BBB Permeability | Low/Moderate | Very High |
| Off-Target Risks | Low (highly specific to NOS isoforms) | High (Inhibits MAO-B) |
Self-Validating Experimental Protocols
To ensure scientific integrity, every assay must contain internal logic that validates the result. Below are the gold-standard protocols for utilizing these compounds.
Protocol A: In Vitro Radiometric NOS Assay (L-TC Validation)
This assay directly measures the conversion of [3H]-L-arginine to[3H]-L-citrulline, avoiding the oxidative artifacts common in downstream Griess reagent NO assays.
Step-by-Step Methodology:
-
Tissue Preparation: Homogenize rat cerebellum (rich in nNOS) in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA). Centrifuge at 10,000 x g for 15 mins and collect the supernatant.
-
Master Mix Assembly: Prepare a reaction mix containing 50 mM Tris-HCl, 1 mM NADPH, 10 µM BH4, 2 mM CaCl2, and 1 µg calmodulin.
-
Inhibitor Incubation: Add L-TC (titrated from 1 nM to 10 µM) to the master mix and incubate with the tissue homogenate for 10 minutes at 37°C to allow for heme coordination.
-
Reaction Initiation: Add 0.2 µCi of [3H]-L-arginine to start the catalytic cycle. Incubate for exactly 15 minutes.
-
Termination & Separation: Stop the reaction by adding 1 mL of ice-cold Stop Buffer (20 mM HEPES, pH 5.5, 2 mM EDTA). Pass the mixture through a Dowex 50WX8 cation-exchange column.
-
Quantification: Collect the eluate and measure [3H]-L-citrulline via liquid scintillation counting.
Causality & Self-Validation: Why use cation-exchange chromatography? At pH 5.5, unreacted [3H]-L-arginine is positively charged and binds tightly to the resin. The product, [3H]-L-citrulline, is neutral and flows through. To validate that the measured activity is strictly nNOS-derived, run a parallel control containing 1 mM EGTA instead of CaCl2. Because nNOS is calcium-dependent, EGTA chelates the calcium and should reduce the radioactive signal to baseline, proving the assay is not measuring calcium-independent iNOS contamination.
Fig 2. Step-by-step radiometric assay workflow for NOS activity.
Protocol B: In Vivo Neuroprotection Assay (7-NI & The MAO-B Confound)
7-NI is frequently used in the MPTP mouse model of Parkinson's disease to prove that nNOS-derived NO causes neurotoxicity.
Step-by-Step Methodology:
-
Pre-treatment: Administer 7-NI (30 mg/kg, dissolved in peanut oil or DMSO/saline) intraperitoneally to C57BL/6 mice.
-
Toxin Administration: 30 minutes later, inject MPTP (20 mg/kg). Repeat this cycle 4 times at 2-hour intervals.
-
Tissue Harvesting: 7 days post-injection, sacrifice the animals and dissect the striatum.
-
Biochemical Analysis: Measure dopamine depletion via HPLC and assess tyrosine hydroxylase (TH) positive neurons via immunohistochemistry.
Causality & Self-Validation: When using 7-NI, researchers often assume neuroprotection stems solely from nNOS inhibition. However, 7-NI competitively inhibits Monoamine Oxidase-B (MAO-B), the exact enzyme responsible for converting the prodrug MPTP into its toxic metabolite, MPP+ . To self-validate this system and isolate the nNOS mechanism, you must quantify striatal MPP+ levels via LC-MS/MS 90 minutes after injection. If MPP+ levels are significantly reduced compared to controls, the observed neuroprotection is confounded by MAO-B inhibition, invalidating claims about nNOS.
Application Scientist Insights: The Decision Matrix
-
Choose 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide (L-TC) when conducting in vitro enzymology, structural biology, or cell-culture assays. Its aqueous solubility prevents vehicle toxicity (DMSO), and its direct heme-coordination provides a clean, highly potent blockade of NOS activity without off-target metabolic enzyme interference.
-
Choose 7-Nitroindazole (7-NI) when designing in vivo central nervous system (CNS) disease models (e.g., stroke, excitotoxicity). Its lipophilicity ensures excellent BBB penetration, and its lack of systemic eNOS inhibition prevents lethal hypertensive side effects during the experiment. However, rigorous controls must be implemented to account for its MAO-B inhibitory properties.
Sources
Reproducibility of 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide in Neuroprotection Models: A Comparative Guide
As a Senior Application Scientist, I frequently consult with neurobiology laboratories struggling to quantify arginase activity in complex tissue matrices. In neurodegenerative pathologies—spanning ischemic stroke, traumatic brain injury (TBI), and Alzheimer’s disease—the upregulation of arginase creates a critical metabolic bottleneck. Arginase competes directly with Nitric Oxide Synthase (NOS) for their common substrate, L-arginine. This depletion starves NOS, leading to enzyme uncoupling, decreased neuroprotective nitric oxide (NO) production, and a surge in neurotoxic reactive oxygen species (ROS) .
To evaluate arginase inhibitors as neuroprotective therapeutics, researchers require highly reproducible, sensitive assays. 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide , commonly known as Thioarginine hydrobromide , has emerged as the gold-standard colorimetric substrate for this purpose . This guide objectively compares Thioarginine against traditional methods and provides a self-validating protocol to ensure stringent reproducibility in your neuroprotection models.
The Biochemical Advantage of Thioarginine
Thioarginine is a synthetic, sulfur-containing substrate. Arginase hydrolyzes the amidino group of Thioarginine to yield urea and 2-amino-5-mercaptovaleric acid (a free thiol). When coupled with Ellman’s reagent (DTNB), the released thiol rapidly forms 2-nitro-5-thiobenzoate (TNB), yielding a strong, continuous absorbance at 412 nm.
Diagram 1: Arginase-NOS competition in neurodegeneration and the Thioarginine assay mechanism.
Causality in Assay Design
Unlike traditional methods that measure urea production via endpoint readouts, the Thioarginine-DTNB reaction allows for continuous kinetic monitoring . The significantly higher kcat of arginase for Thioarginine, combined with the high extinction coefficient of the TNB anion, delivers a million-fold enhancement in sensitivity compared to older colorimetric assays . This is critical for neuroprotection models, as basal arginase activity in brain tissue (e.g., microglia and neurons) is inherently lower than in hepatic tissue .
Objective Performance Comparison
To justify the transition to Thioarginine, we must look at the quantitative data comparing it against the legacy L-Arginine (Diacetyl Monoxime) assay and Radiometric methods.
| Assay Metric | Thioarginine Continuous Assay | Traditional Urea Assay | Radiometric Assay |
| Substrate Used | 5-[(aminoiminomethyl)thio]-L-norvaline | L-Arginine | L-[14C]-Arginine |
| Detection Mode | Colorimetric (412 nm, Kinetic) | Colorimetric (540 nm, Endpoint) | Scintillation (Endpoint) |
| Sensitivity | Very High (pM to nM range) | Low ( μ M range) | High (nM range) |
| Throughput | High (96/384-well compatible) | Low (Requires 100°C boiling step) | Medium |
| Reproducibility (CV%) | < 5% | 15 - 20% | 5 - 10% |
| Key Limitation | Requires strict pH control (pH 8.5) | Heat alters tissue matrix | Radioactive hazards |
Data Synthesis: Thioarginine provides the highest reproducibility (lowest CV%) and throughput, making it the superior choice for screening neuroprotective compounds.
Self-Validating Experimental Protocol for Brain Tissue
High reproducibility in brain tissue homogenates is notoriously difficult due to high levels of endogenous thiols (like glutathione). If the assay is not properly controlled, DTNB will react with these endogenous thiols, creating a high background signal that masks arginase-specific activity.
The following protocol is engineered as a self-validating system . It forces the researcher to prove that the observed signal is exclusively driven by arginase.
Diagram 2: Step-by-step workflow for the self-validating Thioarginine kinetic assay.
Step-by-Step Methodology
Step 1: Tissue Preparation & Lysis
-
Action: Homogenize brain tissue in a mild, non-denaturing lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Strictly exclude reducing agents like DTT or β -mercaptoethanol.
-
Causality: Reducing agents will directly and irreversibly reduce DTNB, destroying the assay's signal-to-noise ratio before the enzyme reaction even begins.
Step 2: Endogenous Thiol Depletion (The Critical Step)
-
Action: Pre-incubate the normalized tissue lysate with 0.1 mM DTNB for 10 minutes at 37°C prior to adding the Thioarginine substrate.
-
Causality: This incubation allows DTNB to scavenge and neutralize endogenous tissue thiols. The resulting baseline absorbance is then zeroed out in the spectrophotometer, ensuring that any subsequent increase in absorbance is strictly due to arginase-mediated Thioarginine hydrolysis.
Step 3: Kinetic Assay Setup
-
Action: Adjust the reaction buffer to pH 8.5. Add 0.9 mM 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide to initiate the reaction.
-
Causality: While arginase has an absolute pH optimum of ~9.0-9.5, Thioarginine undergoes spontaneous non-enzymatic hydrolysis at pH > 8.5. Maintaining exactly pH 8.5 strikes the optimal thermodynamic balance between maximizing enzyme velocity and minimizing background substrate degradation .
Step 4: Specificity Validation (Internal Control)
-
Action: Run a parallel well containing the exact same lysate, DTNB, Thioarginine, and 10 μ M of a selective arginase inhibitor (e.g., BEC or ABH).
-
Causality: This creates the self-validating loop. The inhibitor-treated well must show near-zero kinetic velocity. If a linear signal persists in this well, it indicates non-specific amidohydrolase activity or substrate instability, preventing false-positive data interpretation.
Step 5: Continuous Readout
-
Action: Measure absorbance at 412 nm every 1 minute for 30 minutes at 37°C. Calculate the maximum linear velocity ( Vmax ) and express specific activity as μ mol TNB/min/mg protein.
References
-
Opportunities and Challenges of Arginase Inhibitors in Cancer: A Medicinal Chemistry Perspective. ACS Publications, 2024.[Link]
-
Effects of mitochondrial dysfunction on the immunological properties of microglia. PubMed Central (PMC), 2010.[Link]
-
The use of Metal-Binding Pharmacophores as Druglike Small Molecule Metalloenzyme Inhibitors. eScholarship (University of California).[Link]
A Researcher's Guide to the Cross-Reactivity of 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide in Enzymatic Assays
For researchers in drug development and molecular biology, the specificity of an enzymatic inhibitor is paramount. This guide provides an in-depth comparison of 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide, a known inhibitor of nitric oxide synthases (NOS), and its cross-reactivity profile against other enzymes. We will explore the underlying mechanisms of its activity, present experimental data comparing its performance with alternative inhibitors, and provide detailed protocols for assessing its specificity in your own laboratory setting.
Introduction to 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide and Nitric Oxide Synthase Inhibition
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including neurotransmission, vasodilation, and the immune response.[1][2] The production of NO is catalyzed by a family of three nitric oxide synthase (NOS) isoenzymes: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[3][4] While all three isoforms catalyze the conversion of L-arginine to L-citrulline and NO, their distinct tissue distributions and regulatory mechanisms necessitate the development of isoform-selective inhibitors for therapeutic applications.[2] Dysregulation of NO production is implicated in various pathologies, making NOS inhibitors promising drug candidates.[1]
5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide is a derivative of L-norvaline, an amino acid analog that has been investigated for its role in modulating nitric oxide synthesis.[5] L-norvaline itself is known to be an inhibitor of arginase, an enzyme that competes with NOS for their common substrate, L-arginine.[5][6] By inhibiting arginase, L-norvaline can indirectly increase the availability of L-arginine for NOS, thereby promoting NO production.[5][6] The modification of L-norvaline to 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide is intended to directly target NOS enzymes.
Assessing Inhibitor Specificity: A Comparative Analysis
The therapeutic utility of a NOS inhibitor is largely dependent on its selectivity for a particular isoform. Non-selective inhibition can lead to undesirable side effects. For instance, inhibition of eNOS can lead to hypertension, while inhibition of nNOS may have neurological consequences.[2] Therefore, rigorous testing of an inhibitor's cross-reactivity is a critical step in its development.
Here, we compare the inhibitory activity of 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide with several other commonly used NOS inhibitors. The data presented is a synthesis of values reported in the literature and should be used as a guide for experimental design.
| Inhibitor | Target Isoform(s) | Reported IC50 / Ki | Key Characteristics & Cross-Reactivity |
| 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide | Primarily NOS | Data not readily available in public literature | A derivative of the arginase inhibitor L-norvaline, designed to target NOS. Its specific isoform selectivity and cross-reactivity with other enzymes require empirical determination. |
| L-NMMA (NG-monomethyl-L-arginine) | Non-selective NOS inhibitor | Potent inhibitor of all NOS isoforms.[7][8] | One of the first generation NOS inhibitors, lacks isoform selectivity.[7][9] |
| L-NAME (NG-nitro-L-arginine methyl ester) | Non-selective NOS inhibitor | Shows some selectivity for constitutive isoforms (nNOS and eNOS) over iNOS.[10] | A widely used non-selective inhibitor in both in vitro and in vivo studies.[8][9] |
| Aminoguanidine | Moderately iNOS-selective | Shows moderate selectivity for iNOS.[7][10] | Also an inhibitor of diamine oxidase.[11] |
| 1400W | Highly iNOS-selective | High selectivity for iNOS over eNOS.[10] | A potent and selective inhibitor of iNOS.[12] |
| S-methyl-L-thiocitrulline (SMTC) | nNOS-selective | Shows moderate selectivity for nNOS.[13] | Its selectivity for nNOS has been noted in multiple studies.[7] |
| AR-R17477 | Highly nNOS-selective | IC50 of 0.035 µM for rat nNOS.[2] | A potent and highly selective inhibitor of nNOS.[2] |
Note: IC50 and Ki values are highly dependent on assay conditions. The values presented here are for comparative purposes. Researchers should always determine these values under their specific experimental conditions.
Experimental Workflow for Assessing Cross-Reactivity
A systematic approach is required to determine the cross-reactivity of an inhibitor. The following workflow outlines the key steps for characterizing the specificity of 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide.
Caption: Workflow for assessing inhibitor cross-reactivity.
Detailed Experimental Protocols
This protocol is a standard method for measuring NOS activity by monitoring the conversion of [3H]L-arginine to [3H]L-citrulline.[14]
Materials:
-
Purified recombinant nNOS, iNOS, and eNOS enzymes
-
[3H]L-arginine
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM MgCl2, 0.2 mM CaCl2)
-
Cofactors: NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4)
-
Calmodulin (for nNOS and eNOS)[14]
-
Stop Buffer (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA)
-
Dowex AG 50W-X8 resin (Na+ form)
-
Scintillation cocktail and counter
-
5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide and other test inhibitors
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, cofactors, and calmodulin (for nNOS and eNOS).
-
Add varying concentrations of the inhibitor (e.g., 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide) to the reaction mixture.
-
Initiate the reaction by adding the purified NOS enzyme and [3H]L-arginine.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).[4]
-
Stop the reaction by adding the stop buffer.
-
Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to separate the unreacted [3H]L-arginine from the product, [3H]L-citrulline.
-
Elute the [3H]L-citrulline and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
This assay measures the activity of arginase by quantifying the amount of urea produced from the hydrolysis of L-arginine.
Materials:
-
Purified arginase enzyme
-
L-arginine
-
Arginase activation buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 10 mM MnCl2)
-
Urea colorimetric detection reagents (e.g., α-isonitrosopropiophenone)
-
5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide and other test inhibitors
Procedure:
-
Pre-activate the arginase enzyme by incubating it in the activation buffer.
-
Prepare a reaction mixture containing L-arginine and varying concentrations of the inhibitor.
-
Initiate the reaction by adding the pre-activated arginase enzyme.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and add the urea colorimetric reagents.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Signaling Pathways and Potential Off-Target Effects
Understanding the broader signaling context is crucial for interpreting cross-reactivity data. The following diagram illustrates the central role of NOS and arginase in L-arginine metabolism and highlights potential points of interaction for inhibitors.
Caption: L-Arginine metabolic pathways and inhibitor targets.
Conclusion and Future Directions
5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide represents a targeted approach to NOS inhibition, building upon the known activity of its parent compound, L-norvaline. However, a comprehensive understanding of its cross-reactivity profile is essential for its validation as a selective research tool or therapeutic candidate. The experimental framework provided in this guide offers a robust methodology for characterizing its specificity.
Future studies should focus on screening this compound against a broader panel of enzymes, particularly those involved in amino acid metabolism and signaling pathways that are closely linked to NO function. Furthermore, cell-based assays are crucial for confirming the in vitro findings in a more physiologically relevant context and for assessing potential cytotoxicity.[1] By employing a systematic and rigorous approach to inhibitor characterization, researchers can confidently advance our understanding of the complex roles of nitric oxide in health and disease.
References
-
BioAssay Systems. Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. [Link]
-
Eurofins Discovery. eNOS Human Nitric Oxide Synthase Enzymatic LeadHunter Assay. [Link]
-
Wang, Q. et al. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PLoS One. [Link]
-
Gąsińska, P. & Głowacki, R. Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety Disorders? Pharmaceuticals (Basel). [Link]
-
Rees, D. D. et al. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo. Br J Pharmacol. [Link]
-
Tousoulis, D. et al. Nitric oxide inhibition strategies. Cardiovasc Res. [Link]
-
Li, H. et al. Structures of nitric oxide synthase isoforms complexed with the inhibitor AR-R17477 suggest a rational basis for specificity and inhibitor design. Proc Natl Acad Sci U S A. [Link]
-
Víteček, J. et al. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Oxid Med Cell Longev. [Link]
-
LifeTein. Unusual Amino Acids: Norvaline. [Link]
-
Carlström, M. et al. Cross-talk Between Nitrate-Nitrite-NO and NO Synthase Pathways in Control of Vascular NO Homeostasis. Antioxid Redox Signal. [Link]
-
Cuzzocrea, S. et al. Nitric oxide synthase inhibitors have opposite effects on acute inflammation depending on their route of administration. J Immunol. [Link]
-
Clancy, R. M. et al. Nitric Oxide Synthase/COX Cross-Talk: Nitric Oxide Activates COX-1 But Inhibits COX-2-Derived Prostaglandin Production. J Immunol. [Link]
-
Singh, D. et al. Selective Inducible Nitric Oxide Synthase Inhibition Has No Effect on Allergen Challenge in Asthma. Am J Respir Crit Care Med. [Link]
-
Pharmacompass. 5-[(aminoiminomethyl)amino]-L-Norvaline. [Link]
-
Jugder, B-E. et al. l-amino acids affect the hydrogenase activity and growth of Ralstonia eutropha H16. Appl Microbiol Biotechnol. [Link]
-
Boer, R. et al. The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes. Mol Pharmacol. [Link]
-
PubChem. L-Norvaline. [Link]
-
Parry, R. J. & Ju, S. The identification of 5-hydroxy-L-norvaline in cultures of pyridoxine auxotrophs of Escherichia coli B. J Nat Prod. [Link]
-
Tan, S. L. et al. The Involvement of l-Arginine-Nitric Oxide-cGMP-ATP-Sensitive K+ Channel Pathway in Antinociception of BBHC, a Novel Diarylpentanoid Analogue, in Mice Model. Molecules. [Link]
- Google Patents.
-
D'Antona, G. et al. A Molecular and Functional Investigation of the Anabolic Effect of an Essential Amino Acids' Blend Which Is Active In Vitro in Supporting Muscle Function. Int J Mol Sci. [Link]
-
S, S. et al. The Discovery of Selective Protein Arginine Methyltransferase 5 Inhibitors in the Management of β-Thalassemia through Computational Methods. Int J Mol Sci. [Link]
Sources
- 1. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. bioassaysys.com [bioassaysys.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. lifetein.com [lifetein.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Nitric oxide synthase inhibitors have opposite effects on acute inflammation depending on their route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
A Researcher's Guide to Selecting and Utilizing Positive Controls for Nitric Oxide Synthase (NOS) Screening
In the landscape of drug discovery and physiological research, the Nitric Oxide Synthase (NOS) family of enzymes represents a critical target. These enzymes—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—catalyze the production of nitric oxide (NO), a pivotal signaling molecule.[1][2] Dysregulation of NO production is implicated in a spectrum of pathologies, from neurodegenerative diseases to inflammatory conditions and cardiovascular disorders, making the screening for selective NOS inhibitors a high-priority endeavor.[1][3]
The validity of any screening assay, however, hinges on the rigor of its controls. A positive control, typically a well-characterized inhibitor, is not merely a formality; it is the benchmark against which all potential drug candidates are measured. It validates the assay's responsiveness, confirms that the enzyme and detection reagents are functioning correctly, and provides a reference for quantifying the potency of test compounds.
While the query mentioned 5-[(aminoiminomethyl)thio]-L-norvaline hydrobromide, this specific compound is not extensively characterized in publicly accessible literature. It belongs to the broad class of L-arginine mimetics, which function by competing with the native substrate. This guide will therefore focus on well-established and commercially available L-arginine analogues that serve as exemplary positive controls, providing a robust framework for comparison and selection in your NOS screening campaigns. We will delve into their mechanisms, isoform selectivities, and practical applications, empowering you to make an informed choice for your specific research needs.
The Mechanism of NOS and Inhibition by Arginine Analogues
The NOS enzyme catalyzes a five-electron oxidation of the guanidino nitrogen of L-arginine, yielding L-citrulline and NO.[2][4] This reaction requires a suite of cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[1][4] Most inhibitors used as positive controls are structural analogues of L-arginine that competitively bind to the active site, blocking substrate access and thereby preventing NO synthesis.
Caption: The NOS catalytic pathway and the competitive inhibition mechanism by L-arginine analogues.
Comparative Analysis of Common NOS Inhibitor Positive Controls
The choice of a positive control should be dictated by the specific goals of the screening assay. Are you searching for pan-NOS inhibitors, or is isoform selectivity paramount? The following table provides a comparative overview of commonly used inhibitors to guide your selection.
| Inhibitor | Primary Target(s) | Mechanism of Action | Potency & Selectivity Insights | Key Advantages & Caveats |
| L-NAME | Pan-NOS (non-selective) | Competitive L-arginine analogue.[3] | eNOS: High PotencynNOS & iNOS: High PotencyPoor isoform selectivity.[3][5] | Advantage: Inexpensive, widely used, effective pan-inhibitor.[6]Caveat: Non-selectivity can mask isoform-specific effects. Long-term in vivo use may have NO-independent effects.[7][8] |
| L-NNA | Pan-NOS (non-selective) | Potent, competitive L-arginine analogue.[5] | eNOS: High PotencynNOS & iNOS: High PotencySlightly more potent than L-NAME but still non-selective.[5] | Advantage: Very potent inhibitor, useful for ensuring maximal NOS blockade.[5]Caveat: Like L-NAME, lacks isoform specificity. |
| L-NIL | iNOS-selective | Competitive L-arginine analogue.[9][10] | iNOS: IC₅₀ ≈ 3.3 µMnNOS: IC₅₀ ≈ 92 µM~28-fold selective for iNOS over nNOS.[10] | Advantage: Good first-choice control for iNOS-targeted screens.[9]Caveat: Moderate selectivity; significant nNOS inhibition at higher concentrations. |
| 1400W | iNOS highly-selective | Slow, tight-binding competitive inhibitor.[11] | iNOS: Kᵢ ≤ 7 nMeNOS: Kᵢ ≈ 50 µM>5000-fold selective for iNOS over eNOS.[11] | Advantage: Exceptionally potent and selective for iNOS, the gold standard for iNOS inhibition studies.[11][12][13]Caveat: More expensive; slow-binding kinetics may require pre-incubation.[11] |
| 7-Nitroindazole (7-NI) | nNOS-selective | Competitive inhibitor, may also interact with the BH₄ binding site. | nNOS: IC₅₀ ≈ 0.47 µMRelatively selective for nNOS over eNOS.[14] | Advantage: Brain-penetrant and useful for in vivo nNOS studies; does not significantly affect blood pressure.[14]Caveat: Not perfectly selective; can inhibit other heme-containing enzymes. |
| S-Ethylisothiourea (SEITU) | iNOS-preferring | Potent competitive inhibitor.[15][16] | iNOS: Potent inhibitor.nNOS/eNOS: Less potent.Reported to be a potent and specific inhibitor of iNOS in vitro.[15] | Advantage: Potent iNOS inhibitor.[15]Caveat: In vivo use can have side effects on cardiovascular functions, suggesting some eNOS inhibition.[15] |
Experimental Workflow: Colorimetric NOS Activity Screening
To ensure trustworthiness, an experimental protocol must be self-validating. The following is a detailed methodology for a typical NOS activity screening assay using the colorimetric detection of nitrite via the Griess reaction. This method is robust, cost-effective, and suitable for high-throughput screening.[17]
Sources
- 1. Nitric Oxide Synthase Inhibitors | IntechOpen [intechopen.com]
- 2. New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 1400W, a potent selective inducible NOS inhibitor, improves histopathological outcome following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Effect of a nitric oxide synthase inhibitor, S-ethylisothiourea, on cultured cells and cardiovascular functions of normal and lipopolysaccharide-treated rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Evaluation of sources of variability in a nitric oxide screening assay for engineered nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Disposal of 5-[(aminoiminomethyl)thio]-L-norvaline, hydrobromide
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 5-[(aminoiminomethyl)thio]-L-norvaline, hydrobromide (CAS No. 190374-70-0). As a specialized chemical used in advanced research, its unique structure necessitates a thorough understanding of its hazard profile to ensure the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, offering a deep-dive into the chemical rationale behind these critical protocols.
Core Principle: Hazard-Based Waste Management
The disposal strategy for any chemical is dictated by its intrinsic hazards. While the L-norvaline backbone of this molecule is a simple amino acid, the presence of an (aminoiminomethyl)thio group —a thiourea derivative—is the primary driver of its hazard profile. Thiourea and its related compounds are recognized as hazardous materials with significant health and environmental risks.[1][2] Therefore, all waste streams containing 5-[(aminoiminomethyl)thio]-L-norvaline, hydrobromide must be managed as hazardous chemical waste .
Chemical Profile & Key Identifiers
| Property | Value |
| Chemical Name | 5-[(aminoiminomethyl)thio]-L-norvaline, hydrobromide |
| Synonym | L-Thioarginine |
| CAS Number | 190374-70-0 |
| Molecular Formula | C6H13N3O2S · HBr |
| Molecular Weight | 191.25 g/mol (free base)[3] |
Primary Hazards Analysis:
-
Thiourea Moiety: The core hazard stems from this functional group. Thiourea is classified with acute oral toxicity, is a suspected carcinogen, and is suspected of damaging fertility or the unborn child.[2]
-
Aquatic Toxicity: Thiourea compounds are often toxic to aquatic life with long-lasting effects.[1][2] This makes preventing release into the sanitary sewer system an absolute imperative.
-
Hydrobromide Salt: As a hydrobromide salt, this compound can be corrosive or irritating, particularly if it comes into contact with moisture or incompatible chemicals.
-
Combustion Products: In a fire, this compound may liberate toxic and irritating gases, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide, and hydrogen bromide.[4][5]
Mandatory Safety Protocols & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure all safety measures are in place. The causality is simple: effective containment and personal protection are the first lines of defense against chemical exposure.
-
Engineered Controls: Always handle the solid compound and concentrated solutions within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile gloves. For prolonged handling or in case of a spill, consider double-gloving.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Step-by-Step Disposal Workflow
The fundamental principle is waste segregation . Never mix this waste stream with other laboratory waste unless explicitly instructed by your institution's Environmental Health & Safety (EHS) office. Cross-contamination can lead to dangerous reactions and complicates the final disposal process.[1]
Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of waste containing 5-[(aminoiminomethyl)thio]-L-norvaline, hydrobromide.
Caption: Disposal decision workflow for 5-[(aminoiminomethyl)thio]-L-norvaline, HBr.
Protocol 1: Unused or Expired Solid Compound
-
Do NOT attempt to neutralize. Chemical neutralization of this compound without a validated protocol can be hazardous.
-
Containerize: Place the original container, or the solid waste, into a larger, sealable, and clearly labeled hazardous waste container.
-
Labeling: The outer container must be labeled as "Hazardous Waste" and include the full chemical name: "5-[(aminoiminomethyl)thio]-L-norvaline, hydrobromide". Affix the appropriate hazard pictograms (e.g., Health Hazard, Environmental Hazard).
-
Storage: Store the sealed container in your laboratory's designated hazardous waste accumulation area, segregated from incompatible materials like strong oxidizing agents.
-
Disposal: Arrange for collection by your institution's licensed hazardous waste disposal service.[6]
Protocol 2: Aqueous Solutions
-
ABSOLUTELY NO DRAIN DISPOSAL. Due to its aquatic toxicity, disposing of this chemical down the drain is a serious compliance violation and environmental hazard.[1]
-
Collection: Pour all aqueous waste containing the compound into a designated, leak-proof hazardous waste container suitable for liquids.
-
Labeling: Label the container "Hazardous Waste" and list all chemical constituents by percentage, including "5-[(aminoiminomethyl)thio]-L-norvaline, hydrobromide" and the solvent (e.g., water, buffer).
-
Storage & Disposal: Follow steps 4 and 5 from Protocol 1.
Protocol 3: Contaminated Labware
This includes items like gloves, weigh boats, pipette tips, and glassware that are grossly contaminated.
-
Segregation: Keep contaminated labware separate from non-contaminated labware to minimize the volume of hazardous waste generated.[7][8]
-
Decontamination (Optional for Reusable Glassware): Glassware can be decontaminated by triple rinsing with a suitable solvent. Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous liquid waste as described in Protocol 2.[6]
-
Containerize Disposables: Place all single-use contaminated items (gloves, tips, etc.) into a durable, lined container (e.g., a cardboard box with a thick polymer liner) specifically designated for hazardous solid waste.
-
Labeling, Storage, & Disposal: Label the container as "Hazardous Waste - Solid Debris contaminated with 5-[(aminoiminomethyl)thio]-L-norvaline, hydrobromide". Follow steps 4 and 5 from Protocol 1.
Spill & Emergency Procedures
Rapid and correct response to a spill is critical to mitigate exposure and environmental release.
-
Evacuate & Alert: Immediately alert others in the area and evacuate if the spill is large or if you feel unwell. Contact your institution's EHS or safety office.
-
Secure the Area: If safe to do so, restrict access to the spill area.
-
PPE: Before cleanup, don the appropriate PPE as described in Section 2, including respiratory protection if the compound is a fine powder.
-
Containment & Cleanup:
-
For solid spills , gently cover with an inert absorbent material like vermiculite or sand to avoid raising dust.[5] Carefully sweep the material into a designated hazardous waste container.
-
For liquid spills , absorb with a chemical spill pillow or other inert absorbent material. Place the used absorbent into the hazardous waste container.
-
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials and rinsate as hazardous waste.
-
Disposal: Seal, label, and dispose of the spill cleanup materials as hazardous solid waste.[1]
Summary of Disposal Procedures
| Waste Stream | Container Type | Key Instructions | Final Disposal Route |
| Unused/Expired Solid | Sealed, labeled solid waste container | Do NOT open or neutralize. Label with full chemical name. | Licensed Hazardous Waste Vendor |
| Aqueous Solutions | Leak-proof, labeled liquid waste carboy | No Drain Disposal. List all chemical components. | Licensed Hazardous Waste Vendor |
| Contaminated Disposables | Lined box for solid hazardous waste | Segregate from regular trash. Label as contaminated debris. | Licensed Hazardous Waste Vendor |
| Spill Cleanup Material | Sealed, labeled solid waste container | Collect all absorbent and cleaning materials. | Licensed Hazardous Waste Vendor |
References
-
Vertex AI Search, Result[9]
- MilliporeSigma. (2025).
- Carl ROTH. (n.d.).
- Thermo Fisher Scientific. (2025).
- Cayman Chemical. (2025).
- Thermo Fisher Scientific. (2010).
- LookChem. (n.d.). 5-[(AMINOIMINOMETHYL)THIO]-L-NORVALINE.
- Alfa Aesar. (2025).
- EPA NEPS. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Pharmaffiliates. (n.d.). 5-[(Aminoiminomethyl)thio]-L-Norvaline.
- Nipissing University. (2019).
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
- BenchChem. (2025). Essential Procedures for the Safe Disposal of (But-3-EN-2-YL)thiourea.
- Vanderbilt University Medical Center. (n.d.).
- Redox. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. redox.com [redox.com]
- 3. 5-[(AMINOIMINOMETHYL)THIO]-L-NORVALINE|lookchem [lookchem.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. vumc.org [vumc.org]
- 7. nipissingu.ca [nipissingu.ca]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. 5-[(aminoiminomethyl)amino]-L-Norvaline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Personal protective equipment for handling 5-[(aminoiminomethyl)thio]-L-norvaline,hydrobromide
Operational Safety and Handling Guide: 5-[(aminoiminomethyl)thio]-L-norvaline, Hydrobromide
As a highly specialized reagent in pharmacological research, 5-[(aminoiminomethyl)thio]-L-norvaline, hydrobromide (frequently referred to in literature as L-thioarginine or L-thiocitrulline hydrobromide) demands rigorous logistical and safety protocols. This compound is a highly potent, stereospecific inhibitor of nitric oxide synthase (NOS) ()[1].
For researchers and drug development professionals, handling this material requires moving beyond standard laboratory precautions. This guide outlines the causality behind the risks and provides a self-validating, step-by-step operational framework to ensure absolute safety during experimental workflows.
Hazard Assessment & The Causality of Risk
To design an effective safety protocol, we must first understand why this specific chemical presents a unique danger. Standard PPE is often insufficient for dry powder handling of potent enzyme inhibitors because it fails to account for aerosolization.
-
The Pharmacological Hazard: The compound acts as a competitive substrate analog. It elicits a "Type II" difference spectrum upon binding to the NOS heme cofactor, effectively halting the production of nitric oxide (NO) ()[1]. Because NO is the primary signaling molecule for vasodilation, accidental systemic exposure triggers rapid vasoconstriction, acute hypertension, and bradycardia ()[2].
-
The Physical Hazard: Supplied as a hydrobromide salt, the compound presents as a fine powder. Inhalation of microscopic dust particles bypasses the dermal barrier, delivering the pressor agent directly into the highly vascularized pulmonary system.
-
Causality-Driven Mitigation: Therefore, respiratory protection and primary engineering controls (fume hoods) are absolute requirements to prevent acute hypertensive episodes during analytical weighing.
Quantitative Chemical Profile
Summarizing the quantitative data highlights the necessity for strict exposure limits:
| Property | Value | Clinical/Safety Relevance |
| Molecular Weight | 191.25 g/mol (Base)[3] | Small molecule; easily crosses biological membranes. |
| Target Enzyme | Nitric Oxide Synthase (NOS) | Catalyzes the oxidation of L-arginine to NO. |
| Inhibition Type | Competitive (Heme-binding)[1] | Displaces natural substrates; requires immediate medical countermeasures (e.g., L-arginine administration) if severe in vivo exposure occurs[2]. |
| Binding Affinity (Ki) | ~4-20% of Km (L-arginine)[1] | High potency means microgram quantities can trigger physiological responses. |
Mechanistic Justification for Safety Protocols
The following diagram illustrates the biochemical cascade triggered by accidental exposure, reinforcing the necessity of the PPE matrix and handling workflows described below.
Mechanistic pathway of NOS inhibition by 5-[(aminoiminomethyl)thio]-L-norvaline and associated risks.
Personal Protective Equipment (PPE) Matrix
To standardize safety across different operational scales, adhere to the following quantitative and qualitative PPE matrix.
| Operational Scale | Task Description | Eye/Face Protection | Hand Protection | Body & Respiratory Protection |
| Analytical (<10 mg) | Weighing dry powder for stock solutions | ANSI Z87.1 Safety Goggles | Double-layered Nitrile (min 4 mil) | Lab coat; N95 mask or Chemical Fume Hood |
| Preparative (>10 mg) | Bulk dissolution, aliquoting | Face Shield over Safety Goggles | Extended-cuff Nitrile (min 8 mil) | Tyvek apron over lab coat; Fume Hood (Sash <18") |
| In Vitro / Cell Culture | Dosing cells with aqueous/DMSO stocks | Standard Safety Glasses | Sterile Nitrile gloves | Lab coat; Class II Biosafety Cabinet (BSC) |
Step-by-Step Operational Methodology: Weighing & Dissolution
To create a self-validating system of safety, every step of the handling protocol must isolate the hazard before the next step begins.
Step 1: Environmental Preparation
-
Ensure the chemical fume hood is operational with a face velocity of 80–100 FPM.
-
Lay down a disposable, anti-static bench paper to capture micro-spills.
-
Causality: Anti-static paper prevents the hydrobromide salt from repelling and aerosolizing when manipulated with metal spatulas.
Step 2: PPE Donning & Weighing
-
Don double nitrile gloves. The outer glove serves as a sacrificial layer and must be discarded immediately if contaminated.
-
Use an anti-static micro-spatula to transfer the powder to a pre-tared weigh boat.
-
Validation: If the powder exhibits static cling, ground the spatula before proceeding to prevent sudden dispersal.
Step 3: Primary Dissolution (Stock Solution)
-
The compound is typically soluble in water or DMSO. For biological assays, prepare a concentrated stock (e.g., 10 mM) in DMSO or sterile PBS ()[4].
-
Add the solvent directly to the weigh boat or vial inside the fume hood before transporting it to the bench.
-
Causality: Once in solution, the inhalation hazard is neutralized, reducing the PPE requirement to standard dermal protection.
Step-by-step operational workflow for the safe handling and dissolution of NOS inhibitor powders.
Spill Management and Disposal Plan
Because 5-[(aminoiminomethyl)thio]-L-norvaline is a hydrobromide salt, it introduces halogens into your waste stream.
Minor Powder Spill Protocol (<50 mg):
-
Isolate: Lower the fume hood sash. Do not sweep dry powder, as this forces particles into the air.
-
Neutralize: Cover the spill with absorbent paper towels. Gently apply a solvent (e.g., water or 10% ethanol) over the towel to dissolve and trap the powder.
-
Collect: Wipe inward to prevent spreading. Place all contaminated materials into a sealable biohazard or chemical waste bag.
-
Decontaminate: Wash the surface with standard laboratory detergent and water.
Waste Segregation:
-
Solid Waste: Dispose of empty vials, contaminated gloves, and weigh boats in designated solid hazardous waste containers.
-
Liquid Waste: If dissolved in DMSO, dispose of in Non-Halogenated Organic Waste (the trace bromide ion is usually negligible, but consult your EHS department). If dissolved in water, route to Aqueous Hazardous Waste . Never pour NOS inhibitors down the drain due to their potent biological activity and environmental toxicity risks ()[5].
References
-
Title: L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases. Source: PubMed (NIH) URL: [Link]
-
Title: Safety Data Sheet (SDS) - EnzyChrom Nitric Oxide Synthase Inhibitor Screening Kit Source: BioAssay Systems URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
